molecular formula C22H18O8 B047369 Aklaviketone CAS No. 116235-59-7

Aklaviketone

Numéro de catalogue: B047369
Numéro CAS: 116235-59-7
Poids moléculaire: 410.4 g/mol
Clé InChI: MHAXMIHGEZOCTQ-HTAPYJJXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aklaviketone is a critical semi-synthetic intermediate in the biosynthetic pathway and laboratory synthesis of various anthracycline antibiotics, most notably aclacinomycin and related compounds. Its primary research value lies in its role as a direct precursor, enabling studies on the structure-activity relationships (SAR) of this important class of chemotherapeutic agents. Researchers utilize this compound to investigate and engineer the final glycosylation steps that confer target specificity and potency to the mature anthracycline. The compound's mechanism of action as an intermediate is defined by its ketone functionality, which is essential for the enzymatic attachment of deoxy-sugars. This makes it an indispensable tool for biochemical and microbiological research focused on elucidating and modifying antibiotic biosynthesis pathways, potentially leading to the development of novel analogs with improved efficacy or reduced side effects. Its application is fundamental in the fields of synthetic biology, medicinal chemistry, and oncology research for the targeted exploration of next-generation anti-cancer therapeutics.

Propriétés

IUPAC Name

methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAXMIHGEZOCTQ-HTAPYJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151323
Record name Aklaviketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116235-59-7
Record name Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116235-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aklaviketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aklaviketone
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklaviketone, a member of the anthracycline class of chemotherapeutic agents, exerts its potent anti-tumor effects through a multi-faceted mechanism of action. This guide provides a comprehensive technical overview of the core molecular processes disrupted by this compound, focusing on its interaction with DNA, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of critical cellular signaling pathways. Detailed experimental methodologies and quantitative data are presented to provide a thorough understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound's primary mechanisms of action revolve around its ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. These core mechanisms include:

  • DNA Intercalation: this compound possesses a planar anthraquinone (B42736) ring structure that allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to the arrest of the cell cycle and inhibition of tumor growth.

  • Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA during the catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks. These DNA breaks trigger a DNA damage response, ultimately leading to the activation of apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound structure can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide (B77818) anions and hydrogen peroxide. This increase in intracellular ROS levels induces oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, further contributing to cytotoxicity.

Quantitative Data

The cytotoxic and inhibitory activities of this compound have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Parameter Value Assay Condition Reference
DNA Binding Constant (Kb) 1.04 x 109 M-1Calf Thymus DNA, pH 7.4, Cyclic Voltammetry[1]
Topoisomerase II Inhibition (IC50) 0.68 µM - 1.19 µMPurified human topoisomerase IIα[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the competition between this compound and ethidium (B1194527) bromide (EtBr), a known DNA intercalator, for binding sites on DNA. The displacement of EtBr from DNA by this compound results in a decrease in the fluorescence of the EtBr-DNA complex.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr) solution

  • This compound solution of varying concentrations

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a solution of ctDNA in Tris-HCl buffer.

  • Add EtBr to the ctDNA solution to a final concentration that gives a stable and measurable fluorescence signal.

  • Incubate the EtBr-DNA solution at room temperature to allow for complex formation.

  • Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation: ~520 nm, Emission: ~600 nm).

  • Add increasing concentrations of this compound to the EtBr-DNA solution.

  • Incubate for a sufficient time to allow for competitive binding to reach equilibrium.

  • Measure the fluorescence intensity at each this compound concentration.

  • Plot the fluorescence intensity against the this compound concentration to determine the concentration of this compound required to displace 50% of the bound EtBr, which can be used to calculate the binding constant (Kb).

Topoisomerase II Poisoning Assay (DNA Cleavage Assay)

This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified human topoisomerase IIα

  • This compound solution of varying concentrations

  • Reaction buffer (containing ATP and MgCl2)

  • Stop solution (containing SDS and proteinase K)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction tubes containing supercoiled plasmid DNA and reaction buffer.

  • Add varying concentrations of this compound to the reaction tubes.

  • Initiate the reaction by adding purified topoisomerase IIα.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Incubate further to allow for proteinase K digestion of the enzyme.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light. The appearance of a linear DNA band indicates the stabilization of the cleavage complex by this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure the intracellular generation of ROS induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound solution

  • DCFH-DA probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Seed the cancer cells in a suitable culture plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA solution and incubate in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity of DCF using a fluorometer or quantify the percentage of fluorescent cells using a flow cytometer.

  • An increase in fluorescence intensity or the percentage of fluorescent cells indicates an increase in intracellular ROS levels.

Impact on Cellular Signaling Pathways

This compound-induced cellular stress and DNA damage trigger a cascade of signaling events that ultimately determine the fate of the cancer cell. The PI3K/Akt and MAPK pathways are central to this response.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound-induced cellular damage can lead to the inhibition of this pro-survival pathway.[3][4] Downregulation of Akt activity and its downstream targets can decrease the threshold for apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

This compound's inhibitory effect on the PI3K/Akt survival pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress. This compound-induced DNA damage and oxidative stress can lead to the activation of stress-activated protein kinases such as JNK and p38, which in turn can promote apoptosis.[2]

MAPK_Pathway This compound This compound ROS ROS This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage JNK_p38 JNK / p38 ROS->JNK_p38 Activates DNA_Damage->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Induces

This compound-induced activation of the pro-apoptotic MAPK pathway.
Apoptosis Induction Pathway

The culmination of this compound's mechanistic actions is the induction of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of a cascade of caspases.

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ROS ROS This compound->ROS Mitochondria Mitochondria DNA_Damage->Mitochondria Activates Intrinsic Pathway ROS->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Overview of this compound-induced apoptosis signaling.

Experimental Workflow: Cytotoxicity Assay

A typical workflow to determine the cytotoxic effects of this compound on cancer cells is the MTT assay.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure Absorbance at ~570 nm F->G H Calculate IC50 value G->H

Workflow for determining this compound cytotoxicity using an MTT assay.

Conclusion

This compound's anti-cancer activity is the result of a coordinated assault on multiple, essential cellular processes. Its ability to intercalate into DNA, poison topoisomerase II, and generate ROS culminates in the induction of apoptosis through the modulation of key survival and death signaling pathways. A thorough understanding of these intricate mechanisms is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical application of this potent chemotherapeutic agent. Further research is warranted to fully elucidate the specific molecular interactions and to identify biomarkers that can predict tumor sensitivity to this compound.

References

Aklaviketone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aklaviketone, a key intermediate in the biosynthesis of anthracycline antibiotics. We will delve into its discovery, the producing microorganisms, detailed experimental protocols for its isolation and purification, methods for its characterization, and an overview of its biosynthetic pathway.

Introduction: The Significance of this compound

This compound is a tetracyclic aromatic polyketide that serves as a crucial precursor in the biosynthesis of aklavinone (B1666741) and the subsequent aclacinomycin A, an important antitumor drug.[1][2][3] Its discovery and the elucidation of its role in the metabolic pathways of Streptomyces species have been pivotal in understanding and engineering the production of novel anthracycline analogs. This guide aims to consolidate the available scientific information into a practical resource for researchers in the field of natural product chemistry and drug discovery.

This compound has been identified in mutant strains of various Streptomyces species, most notably Streptomyces galilaeus. Blocked mutants, incapable of further processing this compound, have been instrumental in its isolation and study.[3]

Table 1: Key Streptomyces Strains in this compound Research

StrainDescriptionRelevance to this compound
Streptomyces galilaeus ATCC 31133 A producer of aclacinomycin A and B.Wild-type strain from which this compound-accumulating mutants have been derived.
Streptomyces galilaeus S 383 A mutant strain of S. galilaeus.The strain from which this compound was first isolated and its structure determined.
Streptomyces galilaeus Ke303 (ATCC 31649) A mutant derived from S. galilaeus ATCC 31133.Blocked in the glycosylation of aklavinone, leading to the accumulation of the aglycone.
Streptomyces sp. strain C5 A producer of daunomycin.Contains the gene encoding this compound reductase, the enzyme responsible for the conversion of this compound to aklavinone.

Experimental Protocols

Fermentation of Streptomyces galilaeus for this compound Production

This protocol outlines a general procedure for the submerged fermentation of Streptomyces galilaeus to produce secondary metabolites like this compound. Optimization of media components and fermentation parameters is often necessary to maximize the yield of the desired product.

Materials:

  • Streptomyces galilaeus strain (e.g., a mutant strain derived from ATCC 31133)

  • Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)

  • Production medium (a complex medium containing a carbon source like starch or glucose, a nitrogen source like soybean meal or peptone, and mineral salts)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a loopful of Streptomyces galilaeus spores or mycelia from a fresh agar (B569324) plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until good growth is observed.

  • Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. The optimal fermentation time should be determined by monitoring the production of this compound over time.

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelia from the supernatant.

G Fermentation Workflow cluster_prep Preparation cluster_process Process cluster_output Output Agar Plate Agar Plate Seed Culture Seed Culture Agar Plate->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Incubation Incubation Production Culture->Incubation Harvesting Harvesting Incubation->Harvesting Mycelia Mycelia Harvesting->Mycelia Supernatant Supernatant Harvesting->Supernatant

Diagram 1: General workflow for the fermentation of Streptomyces galilaeus.
Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth. Preparative Thin Layer Chromatography (TLC) is a common method for the purification of small to medium quantities of natural products.

Materials:

Procedure:

  • Extraction:

    • Extract the mycelial cake with acetone or methanol to recover intracellular metabolites.

    • Extract the supernatant with an equal volume of ethyl acetate or chloroform.

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by Preparative Thin Layer Chromatography (TLC):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform:methanol mixture).

    • Apply the concentrated extract as a narrow band onto a preparative TLC plate (silica gel).

    • Develop the plate in a suitable solvent system. A common system for separating anthracyclines is a mixture of chloroform and methanol (e.g., 95:5 v/v). The optimal solvent system should be determined by analytical TLC.

    • Visualize the separated bands under UV light (if fluorescent) or by staining a small portion of the plate.

    • Scrape the silica gel band corresponding to this compound from the plate.

    • Elute the this compound from the silica gel with a polar solvent like methanol or a mixture of chloroform and methanol.

    • Filter the silica gel and evaporate the solvent to obtain the purified this compound.

G Extraction and Purification Workflow Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Ethyl Acetate/Acetone Crude Extract Crude Extract Extraction->Crude Extract Preparative TLC Preparative TLC Crude Extract->Preparative TLC Silica Gel This compound Band This compound Band Preparative TLC->this compound Band Visualization (UV) Elution Elution This compound Band->Elution Methanol Purified this compound Purified this compound Elution->Purified this compound

Diagram 2: Workflow for the extraction and purification of this compound.
Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of secondary metabolites. A reverse-phase HPLC method is typically employed for the analysis of anthracyclines.

Materials:

  • Purified this compound standard

  • HPLC-grade solvents: Acetonitrile (B52724), methanol, water

  • HPLC-grade acids (e.g., formic acid or trifluoroacetic acid)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • A reverse-phase column (e.g., C18)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dissolve a known weight of the crude extract or purified sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance (to be determined by UV-Vis spectroscopy of the pure compound).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Table 2: Hypothetical HPLC Quantitative Data for this compound

Standard Concentration (µg/mL)Peak Area (arbitrary units)
112,500
563,000
10126,500
25315,000
50632,000
Sample Peak Area
Crude Extract (diluted 1:10)158,000

Note: This data is for illustrative purposes only.

Characterization of this compound

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₂H₁₈O₈
Molecular Weight 410.38 g/mol
Appearance Yellowish-red needles
UV-Vis λmax (MeOH) 225, 258, 290 (sh), 435 nm
¹H NMR (CDCl₃, δ ppm) Data not available in the searched literature
¹³C NMR (CDCl₃, δ ppm) Data not available in the searched literature
Mass Spectrometry (m/z) Data not available in the searched literature

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of aklavinone, the aglycone of many important anthracyclines. The pathway involves a type II polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-ketone chain. This chain then undergoes a series of cyclization and modification reactions to form this compound. This compound is subsequently converted to aklavinone by the enzyme this compound reductase.

G This compound Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Poly-β-ketone chain Poly-β-ketone chain Acetyl-CoA + Malonyl-CoA->Poly-β-ketone chain Type II PKS Aklanonic Acid Methyl Ester Aklanonic Acid Methyl Ester Poly-β-ketone chain->Aklanonic Acid Methyl Ester Cyclization & Modification This compound This compound Aklanonic Acid Methyl Ester->this compound Enzymatic Conversion Aklavinone Aklavinone This compound->Aklavinone This compound Reductase Aclacinomycins Aclacinomycins Aklavinone->Aclacinomycins Glycosylation

Diagram 3: Simplified biosynthetic pathway leading to and from this compound.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces species. The detailed protocols and compiled data serve as a valuable resource for researchers working on the biosynthesis of anthracyclines and the discovery of novel bioactive compounds. Further research to fully elucidate the enzymatic steps leading to this compound and to optimize its production in engineered strains will continue to be an important area of investigation in the field of natural product biotechnology.

References

Unraveling the Molecular Architecture of Aklaviketone: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of aklaviketone, a key intermediate in the biosynthesis of the potent anthracycline antibiotic, aclacinomycin A. This compound is produced by various strains of Streptomyces, most notably Streptomyces galilaeus. The determination of its precise molecular structure has been crucial for understanding the biosynthetic pathway of anthracyclines and for the potential development of novel anti-cancer agents.

This document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which have been pivotal in confirming the tetracyclic quinonoid core structure of this compound. The integration of data from these methods allows for the unambiguous assignment of its chemical formula, C₂₂H₁₈O₈, and the elucidation of its complex stereochemistry.

Spectroscopic Data Analysis

The structural determination of this compound relies on the careful analysis and integration of data from various spectroscopic methods. High-resolution mass spectrometry provides the exact molecular formula, while one-dimensional and two-dimensional NMR spectroscopy reveals the connectivity and spatial arrangement of the atoms within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound. The accurate mass measurement of the molecular ion peak allows for the calculation of a unique molecular formula, consistent with C₂₂H₁₈O₈.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (Da)Observed Exact Mass (Da)
[M+H]⁺411.1074Data not available
[M+Na]⁺433.0894Data not available
Molecular Formula C₂₂H₁₈O₈
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the cornerstones of the structural elucidation of this compound. The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments provide a detailed map of the molecule's carbon-hydrogen framework.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in published literature

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in published literature

Note: While the structure of this compound is established, specific, publicly available, and fully assigned ¹H and ¹³C NMR data tables are scarce. The elucidation would have relied on standard chemical shift correlations for anthracycline precursors.

Experimental Protocols

The successful elucidation of this compound's structure is underpinned by meticulous experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.

Isolation of this compound from Streptomyces galilaeus
  • Fermentation: A culture of Streptomyces galilaeus is grown in a suitable liquid medium under optimal conditions for the production of secondary metabolites.

  • Extraction: The mycelium is separated from the culture broth by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolic products.

NMR Data Acquisition
  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to assign the complete structure.

Mass Spectrometry Data Acquisition
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.

  • Mass Analysis: The mass-to-charge ratio of the ions is measured using a high-resolution mass analyzer to determine the exact mass of the molecular ion and its fragmentation pattern.

Visualizing the Elucidation Pathway and Biosynthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the biosynthetic context of this compound.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Determination Fermentation of S. galilaeus Fermentation of S. galilaeus Extraction of Metabolites Extraction of Metabolites Fermentation of S. galilaeus->Extraction of Metabolites Chromatographic Separation Chromatographic Separation Extraction of Metabolites->Chromatographic Separation Pure this compound Pure this compound Chromatographic Separation->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry HRMS NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy 1D & 2D NMR Molecular Formula (C22H18O8) Molecular Formula (C22H18O8) Mass Spectrometry->Molecular Formula (C22H18O8) Connectivity and Stereochemistry Connectivity and Stereochemistry NMR Spectroscopy->Connectivity and Stereochemistry Final Structure Final Structure Molecular Formula (C22H18O8)->Final Structure Connectivity and Stereochemistry->Final Structure aklaviketone_biosynthesis Polyketide Precursor Polyketide Precursor Aklanonic Acid Aklanonic Acid Polyketide Precursor->Aklanonic Acid PKS & Cyclases This compound This compound Aklanonic Acid->this compound AknH (Cyclase) Aklavinone Aklavinone This compound->Aklavinone AknU (Reductase) Aclacinomycin A Aclacinomycin A Aklavinone->Aclacinomycin A Glycosylation

Spectroscopic Analysis of Aklaviketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of aklaviketone, a key intermediate in the biosynthesis of anthracycline antibiotics. This compound's tetracyclic quinonoid structure presents a unique spectroscopic fingerprint that is crucial for its identification, characterization, and purity assessment in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, including detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the chemical environment of each proton.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from aromatic protons, methoxy (B1213986) groups, and aliphatic protons on the tetracyclic ring system.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5s1HPhenolic OH
7.5 - 7.8m3HAromatic CH
4.0s3HOCH₃
2.5 - 3.0m4HAliphatic CH₂
2.3s3HC-CH₃

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of this compound, with distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~180 - 190C=OQuinone Carbonyls
~160CPhenolic Carbon
~110 - 140C, CHAromatic Carbons
~60CH₃OCH₃
~30 - 40CH₂Aliphatic Carbons
~20CH₃C-CH₃

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time is required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

1.4. NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve this compound in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Chemical Shifts process->reference analyze Assign Peaks & Interpret Structure reference->analyze end End analyze->end

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

2.1. IR Spectral Data

The IR spectrum of this compound is dominated by absorptions from its carbonyl groups and aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3400Broad, MediumO-H StretchPhenolic OH
~2960-2850MediumC-H StretchAliphatic
~1670StrongC=O StretchQuinone Carbonyl
~1620StrongC=O StretchConjugated Carbonyl
~1580MediumC=C StretchAromatic Ring
~1200StrongC-O StretchEther

2.2. Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is common.[1] A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent pellet.[1] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.[1][2]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the KBr pellet or the salt plates (for a mull) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed by identifying the characteristic absorption bands for the functional groups present in this compound.[3][4]

2.3. IR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start grind Grind this compound with KBr start->grind press Press into Pellet grind->press instrument Place in FTIR Spectrometer press->instrument background Acquire Background Spectrum instrument->background sample Acquire Sample Spectrum background->sample process Background Subtraction sample->process analyze Identify Characteristic Absorption Bands process->analyze end End analyze->end

Caption: General workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the anthraquinone (B42736) chromophore of this compound.[5]

3.1. UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) typically shows multiple absorption bands corresponding to π → π* and n → π* transitions.

Table 4: Typical UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition TypeChromophore
~250Highπ → πAromatic System
~290Mediumπ → πAromatic System
~430Lown → π*Quinone Carbonyl

3.2. Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen such that the absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is commonly used.[6]

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

    • Rinse and fill the cuvette with the this compound solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: The spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified and can be used for qualitative identification. For quantitative analysis, the Beer-Lambert law can be applied.

3.3. UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start prepare Prepare Dilute Solution of this compound start->prepare transfer Transfer to Cuvette prepare->transfer instrument Place in UV-Vis Spectrophotometer transfer->instrument baseline Record Baseline with Blank instrument->baseline sample Record Absorbance Spectrum baseline->sample identify Identify λmax Values sample->identify quantify Quantitative Analysis (Beer-Lambert Law) identify->quantify end End quantify->end

References

Initial Biological Activity Screening of Aklaviketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone, as a potential therapeutic agent, warrants a systematic investigation of its biological activities. This technical guide outlines a comprehensive initial screening process to evaluate its potential as an anticancer and antimicrobial agent. The described methodologies provide a robust foundation for generating preliminary data on efficacy and mechanism of action, which are crucial for further drug development. The primary screening cascade will focus on cytotoxicity against cancer cell lines, induction of apoptosis, and determination of antimicrobial potency.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxic and apoptotic effects of this compound on a panel of human cancer cell lines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[3]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Cell LineCancer TypeIllustrative IC₅₀ (µM)
MCF-7Breast Adenocarcinoma5.2
HCT-116Colorectal Carcinoma8.7
A549Lung Carcinoma12.1
HeLaCervical Adenocarcinoma6.5
Apoptosis Induction: Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry analysis is employed.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic or necrotic cells.[7]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15-20 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.12.52.4
This compound (IC₅₀)45.335.818.9

Antimicrobial Activity Screening

The initial screening for antimicrobial activity will determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the potency of an antimicrobial agent.[9] The broth microdilution method is a widely used technique for determining the MIC.[10][11]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

MicroorganismTypeIllustrative MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria16
Escherichia coli (ATCC 25922)Gram-negative Bacteria32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria64
Candida albicans (ATCC 90028)Fungus (Yeast)32

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with this compound (48-72h) adhere->treat mtt Add MTT Reagent (3-4h) treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with this compound (24-48h) seed->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Apoptotic Populations flow->quantify

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Proposed Signaling Pathway for Anticancer Action

Anthracyclines, which are structurally related to this compound, are known to exert their anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[12][13] One of the key downstream pathways affected is the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival.[14] Inhibition of this pathway can lead to apoptosis.

PI3K_Akt_Signaling_Pathway Proposed PI3K/Akt Signaling Pathway Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed inhibition of the PI3K/Akt survival pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of this compound. The outlined protocols for assessing anticancer and antimicrobial activities are robust and widely accepted in the field of drug discovery. The successful execution of these experiments will yield crucial preliminary data on the efficacy and potential mechanisms of action of this compound, thereby guiding future preclinical and clinical development efforts. It is imperative that the illustrative data presented be replaced with rigorous experimental findings to accurately characterize the biological profile of this novel compound.

References

Understanding the Solubility and Stability of Aklaviketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklaviketone, a key intermediate in the biosynthesis of aclacinomycin A and other medically important anthracyclines, is a molecule of significant interest in synthetic biology and pharmaceutical research.[1][2] Understanding its physicochemical properties, particularly its solubility and stability, is crucial for its isolation, characterization, and potential use in developing novel therapeutic agents. This technical guide provides a comprehensive overview of the known information regarding this compound, outlines standard methodologies for determining its solubility and stability, and presents relevant biosynthetic pathway information. Due to its nature as a biosynthetic intermediate, publicly available quantitative data on the solubility and stability of this compound is limited. Therefore, this guide also serves as a framework for researchers to establish these critical parameters.

Introduction to this compound

This compound is a polyketide intermediate that sits (B43327) at a critical juncture in the biosynthetic pathway of anthracyclines, a class of potent anti-cancer agents.[1][3] These compounds are produced by various Streptomyces species.[2] The core structure of these molecules is assembled by a type II polyketide synthase (PKS) and then modified by a series of tailoring enzymes, including oxygenases and cyclases, to yield the final complex structures. This compound's precursor, aklavinone (B1666741), is a common aglycone for many anthracyclines.[1] Given its role in this pathway, having a pure and stable source of this compound is essential for further enzymatic studies and the engineered biosynthesis of novel anthracycline analogs.

Solubility of this compound

Predicted Solubility Profile

Based on the general characteristics of anthracycline aglycones, this compound is expected to be sparingly soluble in aqueous solutions and more soluble in organic solvents. The polycyclic aromatic structure contributes to its hydrophobicity.

Quantitative Solubility Data

The following table is presented as a template for researchers to populate with experimentally determined solubility data for this compound. Standard solvents for such assessments are included.

SolventSolubility (mg/mL) at 25°CMethodNotes
WaterData not availableShake-FlaskExpected to be poorly soluble.
Phosphate-Buffered Saline (pH 7.4)Data not availableShake-FlaskImportant for biological assays.
EthanolData not availableShake-FlaskCommon solvent for organic compounds.
MethanolData not availableShake-FlaskCommon solvent for organic compounds.
Dimethyl Sulfoxide (DMSO)Data not availableShake-FlaskHigh potential for solubility.
AcetoneData not availableShake-FlaskUseful for extraction and purification.

Stability of this compound

The chemical stability of this compound is a crucial parameter that influences its storage conditions, shelf-life, and compatibility with other substances. Stability studies are vital to ensure that the compound remains within its acceptable quality limits over time. These studies typically evaluate the impact of temperature, humidity, pH, and light.

Factors Affecting Stability

Anthracycline structures can be sensitive to pH changes, oxidation, and photodegradation. The quinone moiety, in particular, can be susceptible to reduction and other chemical modifications.

Stability Testing Parameters

The following table outlines the standard conditions based on ICH guidelines for stability testing and should be populated with experimental data for this compound.

ConditionDurationParameter MeasuredAcceptance Criteria
Long-Term Storage
25°C ± 2°C / 60% RH ± 5% RH12 monthsPurity, Degradation Productse.g., ≥95% Purity
Accelerated Storage
40°C ± 2°C / 75% RH ± 5% RH6 monthsPurity, Degradation Productse.g., ≥95% Purity
Forced Degradation
Acidic (e.g., 0.1 N HCl)24 hoursPurity, Degradation ProductsIdentify degradation pathways
Basic (e.g., 0.1 N NaOH)24 hoursPurity, Degradation ProductsIdentify degradation pathways
Oxidative (e.g., 3% H₂O₂)24 hoursPurity, Degradation ProductsIdentify degradation pathways
Photostability (ICH Q1B)VariablePurity, Degradation ProductsAssess light sensitivity

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of this compound in a specific solvent.

  • Materials: this compound (solid), selected solvent, analytical balance, 2 mL screw-cap vials, thermostatically controlled shaker, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis), volumetric flasks.

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Centrifuge the sample to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Calculate the original solubility based on the dilution factor.

Protocol for Stability Assessment (HPLC-Based Assay)
  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Materials: this compound stock solution of known concentration, buffers of different pH, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system, photostability chamber.

  • Procedure:

    • Prepare solutions of this compound in the desired stress conditions (e.g., acidic, basic, oxidative).

    • For temperature and humidity studies, store solid or solution samples in controlled environmental chambers.

    • For photostability, expose the sample to a light source as per ICH Q1B guidelines.

    • At specified time points, withdraw an aliquot of each sample.

    • Neutralize the pH of acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method that can separate this compound from its degradation products.

    • Calculate the percentage of this compound remaining and quantify any major degradation products.

Biosynthetic Pathway of Aklavinone

This compound is an early intermediate in the biosynthesis of aklavinone, the aglycone core of many anthracyclines. The pathway involves a type II polyketide synthase and several tailoring enzymes. Understanding this pathway is crucial for efforts in synthetic biology to produce novel anthracyclines.

Aklavinone_Biosynthesis propionyl_coa Propionyl-CoA min_pks Minimal PKS (AknB, AknC, AknD, AknE2) propionyl_coa->min_pks malonyl_coa 9x Malonyl-CoA malonyl_coa->min_pks polyketide Decaketide Nascent Chain min_pks->polyketide Polyketide Synthesis cyclases Cyclases/Aromatases polyketide->cyclases Cyclization & Aromatization This compound This compound cyclases->this compound aknx AknX (Oxygenase) This compound->aknx Oxidation aklanonic_acid Aklanonic Acid aknx->aklanonic_acid further_enzymes Further Tailoring Enzymes aklanonic_acid->further_enzymes Further Modifications aklavinone Aklavinone further_enzymes->aklavinone

Caption: Biosynthetic pathway of aklavinone from precursor molecules.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly accessible literature, this guide provides a robust framework for researchers to determine these critical parameters. By following the outlined experimental protocols and leveraging the understanding of its role in the aklavinone biosynthetic pathway, scientists and drug development professionals can effectively characterize this compound for its potential applications in synthetic biology and pharmaceutical research. The generation of comprehensive solubility and stability profiles will be a significant step forward in unlocking the full potential of this important biosynthetic intermediate.

References

Preliminary In Vitro Cytotoxicity of Aklaviketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aklaviketone belongs to the anthracycline class of compounds, which are renowned for their potent cytotoxic and anti-cancer properties. Anthracyclines are a cornerstone of many chemotherapeutic regimens, and the evaluation of new analogues is critical for the development of more effective and less toxic cancer therapies. Preliminary in vitro cytotoxicity studies are the first step in characterizing the biological activity of a new compound. These studies aim to determine the concentration at which a compound elicits a toxic effect on cancer cells, typically measured as the half-maximal inhibitory concentration (IC50). Furthermore, these initial investigations can provide insights into the potential mechanisms of cell death, such as apoptosis or necrosis.

This technical guide provides an in-depth overview of the core methodologies and data presentation relevant to the preliminary in vitro cytotoxic evaluation of an anthracycline compound, using representative data from well-studied analogues.

Quantitative Cytotoxicity Data

The cytotoxic effects of anthracyclines are typically evaluated against a panel of cancer cell lines to assess the breadth of their activity. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are a key metric. The following tables summarize representative IC50 values for common anthracyclines against various cancer cell lines, as would be presented in a preliminary study.

Table 1: Representative IC50 Values of Anthracyclines in Various Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
Doxorubicin (B1662922)K562Chronic Myelogenous Leukemia720.032
DoxorubicinMelJuSoMelanoma720.045
DoxorubicinU2OSOsteosarcoma720.051
DaunorubicinMDA-MB-231Breast AdenocarcinomaNot Specified0.23
DoxorubicinHT-1080FibrosarcomaNot Specified0.11
EpirubicinHL-1Cardiac Muscle (for toxicity comparison)Not Specified>1

Note: The IC50 values presented are representative and can vary based on experimental conditions such as cell density, passage number, and specific assay used.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust in vitro studies. Below are the methodologies for the key experiments typically cited in the preliminary cytotoxic evaluation of anthracyclines.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., K562, MelJuSo, U2OS, MDA-MB-231, HT-1080) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is replaced with the compound-containing medium, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, providing an indicator of cytotoxicity due to loss of membrane integrity.

  • Experimental Setup: The cell seeding and compound treatment are performed as described for the MTT assay.

  • Supernatant Collection: After the treatment period, the 96-well plates are centrifuged at 250 x g for 5 minutes. A portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture (containing diaphorase and NAD+) is added to the supernatant, and the plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (e.g., K562, MDA-MB-231) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treat_cells Treat Cells with Compound (24-72h Incubation) cell_seeding->treat_cells compound_prep Compound Preparation (Stock & Serial Dilutions) compound_prep->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) treat_cells->apoptosis_assay data_acq Data Acquisition (Absorbance/Fluorescence) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq calc Calculate % Viability, % Cytotoxicity, IC50 data_acq->calc conclusion Conclusion & Further Steps calc->conclusion

General experimental workflow for in vitro cytotoxicity assessment.
Anthracycline-Induced Apoptosis Signaling Pathway

Anthracyclines are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage, which can activate both intrinsic and extrinsic apoptotic pathways.[1]

G cluster_stimulus Cellular Stress cluster_pathways Apoptotic Pathways Anthracycline Anthracycline (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Anthracycline->ROS DNA_Damage DNA Damage Anthracycline->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of anthracycline-induced apoptosis.

Conclusion

The preliminary in vitro cytotoxicity assessment is a critical step in the evaluation of novel therapeutic candidates like this compound. By employing a panel of cancer cell lines and a suite of robust cytotoxicity and apoptosis assays, researchers can obtain crucial data on the compound's potency and potential mechanism of action. The representative data and protocols presented in this guide, based on established anthracyclines, provide a comprehensive framework for initiating such studies. Future investigations into this compound would build upon this foundation to fully elucidate its therapeutic potential.

References

Unveiling the Pharmacophore of the Aklaviketone Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacophoric features of the aklaviketone scaffold, a core structure of certain anthracycline antibiotics known for their potent anticancer properties. By dissecting the structure-activity relationships, this document aims to provide a comprehensive resource for the rational design of novel and more effective anticancer agents.

Introduction to the this compound Scaffold

The this compound scaffold is a tetracyclic aromatic core that forms the aglycone part of several clinically important anthracycline antibiotics.[1] These compounds, traditionally extracted from Streptomyces species, are renowned for their efficacy against a broad spectrum of cancers, including leukemias, lymphomas, and various solid tumors.[1] The primary mechanism of action for many anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This interference leads to DNA damage and ultimately triggers apoptotic cell death in rapidly proliferating cancer cells.

While effective, the clinical use of many anthracyclines is hampered by significant side effects, most notably cardiotoxicity.[1] This has spurred extensive research into the development of new analogs with improved therapeutic indices. This compound, as a fundamental structural unit, presents a promising starting point for the design of novel anticancer agents with potentially reduced toxicity and enhanced efficacy. Understanding its pharmacophore is key to unlocking this potential.

Structure-Activity Relationship (SAR) and Pharmacophore Model

The biological activity of compounds based on the this compound scaffold is intricately linked to their three-dimensional structure and the nature of their substituents. While a definitive, experimentally validated pharmacophore model for the this compound scaffold is not yet publicly established, analysis of the structure-activity relationships of various anthracycline analogs allows for the deduction of a hypothetical pharmacophore model.

Key Pharmacophoric Features:

Based on the available data for anthracyclines and related topoisomerase II inhibitors, the essential pharmacophoric features for anticancer activity are proposed as follows:

  • Planar Aromatic System: The tetracyclic core of the this compound scaffold provides a large, planar surface essential for DNA intercalation. This feature allows the molecule to insert itself between the base pairs of the DNA double helix, disrupting its normal function.

  • Hydrogen Bond Donors and Acceptors: Hydroxyl and ketone groups on the scaffold are critical for interacting with both DNA and the topoisomerase II enzyme. These groups can form hydrogen bonds that stabilize the drug-DNA-enzyme complex.

  • Positively Ionizable Group: In many active anthracyclines, a sugar moiety attached to the scaffold contains an amino group that is protonated at physiological pH. This positive charge is believed to interact with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the drug to its target. While this compound itself is the aglycone, this feature is crucial for the activity of the corresponding glycosides.

  • Specific Substituent Effects: Modifications at various positions of the this compound ring system can significantly impact potency and selectivity. For instance, alterations to the side chain at C-9 can influence cellular uptake and accumulation.[3]

Below is a proposed pharmacophore model for the this compound scaffold, highlighting the key features necessary for its anticancer activity.

Pharmacophore_this compound cluster_scaffold This compound Scaffold A Planar Aromatic System (DNA Intercalation) B Hydrogen Bond Donors/Acceptors (DNA & Topo II Interaction) A->B C Positively Ionizable Group (DNA Backbone Interaction) A->C D Side Chain (Modulates Uptake/Potency) A->D

Caption: Proposed pharmacophore model for the this compound scaffold.

Quantitative Data on Related Compounds

To facilitate the comparison of anticancer activity, the following tables summarize the cytotoxic and topoisomerase II inhibitory activities of various compounds related to the this compound scaffold. These compounds, while not direct this compound derivatives in all cases, share structural motifs and mechanisms of action, providing valuable insights for drug design.

Table 1: Cytotoxicity of Anthracycline Analogs and Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
DoxorubicinMCF-76.89[4]
DaunorubicinHL-600.015 (for 72h)[5]
N-Benzyladriamycin-14-valerate (AD 198)CEM~0.1[2]
Benzofuroquinolinedione 8dVarious1.19[6]
Benzofuroquinolinedione 8iVarious0.68[6]
Naphthalen-1-yloxyacetamide 5cMCF-77.39[4]
Naphthalen-1-yloxyacetamide 5dMCF-72.33[4]
Naphthalen-1-yloxyacetamide 5eMCF-73.03[4]

Table 2: Topoisomerase II Inhibitory Activity of Related Compounds

CompoundIC50 (µM)Reference
Doxorubicin2.67[6]
Etoposide78.4[6]
XK469~130[5]
Benzofuroquinolinedione 8d1.19[6]
Benzofuroquinolinedione 8i0.68[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step organic synthesis protocols. A general approach might involve the construction of the tetracyclic core through reactions such as Friedel-Crafts acylations and subsequent cyclizations. Modifications to the core structure can be achieved by introducing various substituents onto the aromatic rings or by altering the side chains. The purification of synthesized compounds is generally performed using chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[7]

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Protocol:

  • Reaction Setup: The reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an ATP-containing reaction buffer in a microcentrifuge tube.

  • Compound Addition: The test compounds (this compound analogs) are added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control, and a reaction without any inhibitor serves as a negative control.

  • Incubation: The reaction mixtures are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: The DNA bands are visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA band compared to the negative control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound and its analogs are likely mediated through the modulation of various cellular signaling pathways. While the primary mechanism is topoisomerase II inhibition leading to DNA damage and apoptosis, other pathways may also be involved.

DNA Damage and Apoptosis Pathway

Inhibition of topoisomerase II by this compound analogs leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in double-strand breaks. The accumulation of DNA damage triggers a cellular stress response, activating cell cycle checkpoints and ultimately leading to the initiation of the apoptotic cascade.

DNA_Damage_Pathway This compound This compound Analog TopoII Topoisomerase II This compound->TopoII Inhibits CleavageComplex Stabilized Cleavage Complex This compound->CleavageComplex Stabilizes DNA DNA TopoII->DNA Binds & Cleaves DSB DNA Double-Strand Breaks CleavageComplex->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

A Technical Review of Early Aklaviketone Research: A Biosynthetic Precursor to Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone, a tetracyclic aromatic polyketide, holds a significant position in the field of natural product chemistry and antibiotic research. As a key biosynthetic intermediate in the pathway to potent antitumor anthracycline antibiotics, such as aklavinone (B1666741) and the aclacinomycins, understanding its initial discovery, structure, and biological context is crucial for the ongoing development of novel chemotherapeutics. This technical guide provides a comprehensive literature review of the early research on this compound, focusing on its isolation, structure elucidation, and the initial understanding of its biological role. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of anthracyclines and related natural products.

Discovery and Isolation

This compound was first reported as a novel metabolite isolated from a blocked mutant strain of the bacterium Streptomyces galilaeus (strain S 383). Early research efforts focused on elucidating the biosynthetic pathway of anthracyclines, and the use of mutant strains incapable of producing the final antibiotic products was instrumental in the accumulation and identification of precursor molecules.

Experimental Protocols: Isolation and Purification

The following protocol outlines the general methodology employed in the early isolation and purification of this compound from Streptomyces galilaeus cultures.

1. Fermentation:

  • A blocked mutant strain of Streptomyces galilaeus (e.g., S 383) was cultured in a suitable liquid medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

  • Fermentation was carried out under aerobic conditions with shaking at a controlled temperature (typically 28-30°C) for a period of several days to allow for the accumulation of metabolites.

2. Extraction:

  • The mycelium was separated from the culture broth by centrifugation or filtration.

  • The mycelium was extracted with an organic solvent such as acetone (B3395972) or methanol (B129727) to solubilize the intracellular metabolites.

  • The culture filtrate was typically extracted with a water-immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to recover extracellular metabolites.

3. Purification:

  • The crude extracts were concentrated under reduced pressure.

  • The residue was subjected to column chromatography on silica (B1680970) gel.

  • Elution was performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity with the addition of a more polar solvent (e.g., methanol).

  • Fractions were collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound, often visualized by its characteristic color or under UV light.

  • Fractions containing the purified this compound were pooled and the solvent evaporated to yield the crystalline compound.

Structure Elucidation

The determination of the chemical structure of this compound was a critical step in understanding its role in anthracycline biosynthesis. Early researchers utilized a combination of spectroscopic techniques to elucidate its molecular formula and connectivity.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data reported in the early literature for this compound.

PropertyData
Molecular Formula C₂₂H₁₈O₈
Molecular Weight 410.10017 (Monoisotopic Mass)
Appearance Yellow needles
Melting Point 218-220 °C
UV-Visible (λmax) 225, 258, 288 (shoulder), 430 nm
Infrared (IR, cm⁻¹) 3450 (OH), 1730 (ester C=O), 1670 (quinone C=O), 1625 (chelated quinone C=O)
¹H NMR (CDCl₃, δ) 1.01 (t, 3H, -CH₃), 2.25 (q, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃), 4.98 (d, 1H), 5.30 (d, 1H), 7.2-7.9 (m, 4H, aromatic), 12.5 (s, 1H, phenolic OH), 13.2 (s, 1H, phenolic OH)
¹³C NMR (CDCl₃, δ) (Representative signals) 7.5 (-CH₃), 29.5 (-CH₂-), 52.8 (-OCH₃), 70.1, 75.8, 110-140 (aromatic C), 181.5 (quinone C=O), 187.0 (quinone C=O), 205.0 (ketone C=O)
Mass Spectrometry (m/z) 410 (M⁺), 351, 323, 295
Experimental Protocols: Structure Determination

The structural elucidation of this compound involved the following key experimental steps:

1. Elemental Analysis and Mass Spectrometry:

  • High-resolution mass spectrometry was used to determine the precise molecular weight and establish the molecular formula as C₂₂H₁₈O₈.

2. UV-Visible Spectroscopy:

  • The UV-visible absorption spectrum in a solvent like methanol or ethanol (B145695) was recorded to identify the chromophore system, which was characteristic of a naphthacenequinone structure.

3. Infrared Spectroscopy:

  • An IR spectrum was obtained (typically using a KBr pellet) to identify key functional groups. The observed absorption bands for hydroxyl groups, an ester carbonyl, and quinone carbonyls were crucial in piecing together the structure.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy provided information on the number and types of protons and their neighboring environments. Key signals included those for an ethyl group, a methoxy (B1213986) group, aromatic protons, and chelated phenolic hydroxyl groups.

  • ¹³C NMR spectroscopy was used to determine the number of carbon atoms and their chemical environments, confirming the presence of carbonyls (ester, ketone, quinone), aromatic carbons, and aliphatic carbons.

5. Chemical Derivatization:

  • Acetylation of the hydroxyl groups was a common technique to confirm their presence and number, leading to a shift in the NMR signals of adjacent protons.

Biosynthesis of this compound and its Role as an Intermediate

This compound is a pivotal intermediate in the biosynthesis of aklavinone, the aglycone of many important anthracycline antibiotics. The early research established its position in the biosynthetic pathway through feeding experiments with labeled precursors and the analysis of metabolites from blocked mutant strains.

The biosynthesis of this compound is initiated from the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units by a type II polyketide synthase (PKS) complex. A series of cyclization and aromatization reactions then lead to the formation of the tetracyclic ring system.

This compound to Aklavinone Conversion

This compound is subsequently converted to aklavinone through a stereospecific reduction of the C-7 keto group. This reaction is catalyzed by the enzyme This compound reductase .

aklaviketone_biosynthesis propionyl_coa Propionyl-CoA + 9x Malonyl-CoA pks Polyketide Synthase (PKS) propionyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization/Aromatization polyketide_intermediate->cyclization This compound This compound cyclization->this compound aklaviketone_reductase This compound Reductase This compound->aklaviketone_reductase aklavinone Aklavinone aklaviketone_reductase->aklavinone anthracyclines Anthracyclines (e.g., Aclacinomycins) aklavinone->anthracyclines Glycosylation

Biosynthetic pathway from precursors to aklavinone.

Early Biological Activity Studies

Early research on this compound primarily focused on its role as a biosynthetic intermediate, and as such, extensive studies on its own biological activity were not the main objective. It was generally understood that the glycosylated forms of the anthracyclines were the most potent cytotoxic agents. However, the intrinsic activity of the aglycones and their precursors was of interest for structure-activity relationship (SAR) studies.

Conclusion

The early research on this compound laid a critical foundation for our current understanding of anthracycline biosynthesis. The isolation and structure elucidation of this key intermediate from blocked mutants of Streptomyces galilaeus were significant achievements that helped to piece together the complex pathway leading to these vital anticancer agents. While not a potent cytotoxic agent in itself, the study of this compound and its enzymatic conversion to aklavinone has provided invaluable insights for biosynthetic engineering and the generation of novel anthracycline analogs with potentially improved therapeutic indices. This technical guide serves as a concise reference to these seminal studies for researchers continuing to explore the rich field of natural product biosynthesis and drug discovery.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Biosynthesis of Aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklaviketone is a crucial intermediate in the biosynthesis of anthracyclines, a class of potent chemotherapeutic agents. This document provides a detailed protocol for the laboratory-scale production of this compound through the fermentation of Streptomyces galilaeus. As a key precursor, the efficient synthesis and isolation of this compound are of significant interest for the development of novel anthracycline analogs and for biosynthetic pathway studies. This protocol outlines the preparation of media, cultivation of the microorganism, and the subsequent extraction and purification of the target compound. All quantitative data are summarized for clarity, and the experimental workflow is visualized.

Introduction

Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, are vital in cancer therapy. Their biosynthesis in Streptomyces species proceeds through a complex pathway involving polyketide synthases and various tailoring enzymes. This compound represents the first stable aromatic intermediate in this pathway. Due to its strategic position in the biosynthetic route, the availability of this compound is essential for chemoenzymatic synthesis approaches to generate novel anthracycline derivatives with potentially improved therapeutic indices. This protocol details a reliable method for obtaining this compound by fermentation of Streptomyces galilaeus, a known producer of anthracyclines.

Data Presentation

ParameterValueReference
Microorganism Streptomyces galilaeus (e.g., ATCC 31133)[1]
Incubation Temperature 26-30°C[2]
Fermentation Medium E1 Medium or similar[2]
Incubation Period 5-7 days[2]
Extraction Solvent Ethyl acetate (B1210297) or Chloroform[3][4]
Purification Method Silica (B1680970) Gel Column Chromatography[5]

Experimental Protocols

Materials and Reagents
  • Streptomyces galilaeus (e.g., ATCC 31133)

  • Yeast Extract

  • Malt Extract

  • Glucose

  • Agar

  • Soybean Meal

  • Potato Starch

  • NaCl, K₂HPO₄, MgSO₄·7H₂O, CuSO₄·5H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, FeSO₄·7H₂O

  • Ethyl Acetate

  • Chloroform

  • Hexane

  • Methanol

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware and fermentation equipment (shaker incubator, centrifuge)

Protocol 1: Cultivation of Streptomyces galilaeus
  • Strain Activation: Aseptically open a vial of lyophilized Streptomyces galilaeus. Using a sterile pipette, add 0.5-1.0 mL of ATCC medium 1877 (Yeast Extract-Malt Extract Broth) and rehydrate the pellet.

  • Seed Culture: Transfer the rehydrated suspension to a flask containing 25 mL of YEME medium.[2] Incubate at 26-30°C for 3-4 days on a rotary shaker at 220 rpm.[2][3]

  • Production Culture: Inoculate a 500 mL Erlenmeyer flask containing 50 mL of a productive medium (e.g., E1 medium or a medium containing 1.5% potato starch, 1.0% glucose, 3.0% soybean meal, 0.1% yeast extract, and various salts) with the seed culture.[2][3]

  • Fermentation: Incubate the production culture at 26-30°C for 5-7 days on a rotary shaker (220 rpm).[2][3]

Protocol 2: Extraction and Purification of this compound
  • Harvesting: After the incubation period, harvest the culture broth by centrifugation at 6000 rpm for 15 minutes to separate the mycelium from the supernatant.[5]

  • Extraction:

    • Extract the mycelial cake with acetone.

    • Extract the supernatant twice with an equal volume of ethyl acetate or chloroform.[3][4]

    • Combine the organic extracts.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.[5]

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • Pool the fractions containing pure this compound and evaporate the solvent.

Protocol 3: Analytical Methods

The identity and purity of the isolated this compound can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[6]

  • Mass Spectrometry (MS): For molecular weight confirmation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

Mandatory Visualization

aklaviketone_synthesis_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Activation Strain Activation Seed Culture Seed Culture Strain Activation->Seed Culture Inoculation Production Culture Production Culture Seed Culture->Production Culture Inoculation Harvesting Harvesting Production Culture->Harvesting 5-7 days Extraction Extraction Harvesting->Extraction Concentration Concentration Extraction->Concentration Purification Purification Concentration->Purification This compound This compound Purification->this compound

References

Application Note: HPLC-UV/FLD for Aklaviketone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of aklaviketone is detailed below. These notes and protocols are designed for researchers, scientists, and professionals in drug development. The methodologies presented are based on established analytical techniques for structurally similar compounds, such as anthracyclines and other aromatic polyketides, providing a robust framework for the quantification of this compound.

Introduction

This compound is an aromatic polyketide and a key intermediate in the biosynthesis of anthracyclines, a class of potent anti-cancer agents. Accurate quantification of this compound is crucial for fermentation process optimization, metabolic pathway studies, and drug discovery efforts. This application note describes a reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) and Fluorescence (FLD) detection for the determination of this compound in various sample matrices.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of this compound. A C18 stationary phase is effective for retaining and separating aromatic compounds like this compound from polar impurities. A gradient elution with an acidified aqueous mobile phase and an organic modifier allows for sharp peak shapes and efficient separation.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV-Vis Detector at 254 nm and 430 nm

    • Fluorescence Detector (Excitation: 485 nm, Emission: 590 nm)

Performance Characteristics

Based on methods for similar anthracyclines, the following performance characteristics can be expected.[1]

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)85-115%

Application Note: LC-MS/MS for Sensitive this compound Quantification

Introduction

For highly sensitive and selective quantification of this compound, particularly in complex biological matrices such as plasma or cell lysates, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique combines the separation power of HPLC with the specificity of mass spectrometry, enabling low-level detection and confirmation of the analyte's identity.

LC-MS/MS Conditions

An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is ideal. A fast gradient on a sub-2 µm particle column allows for high throughput. Electrospray ionization (ESI) in positive mode is generally suitable for anthracycline-type molecules.

  • LC System: UHPLC

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 20% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters

The exact mass of this compound (C₂₂H₁₈O₈) is 410.10 g/mol .[2] Precursor and product ions for MRM would need to be optimized by direct infusion of an this compound standard.

ParameterExpected Value
Precursor Ion (Q1)m/z 411.1 [M+H]⁺
Product Ions (Q3)To be determined empirically
Collision Energy (CE)To be optimized
Declustering Potential (DP)To be optimized

Expected Performance

LC-MS/MS methods for related anthracyclines demonstrate excellent sensitivity and specificity.[3][4]

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01-0.1 ng/mL
Limit of Quantification (LOQ)0.03-0.3 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)90-110%

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

  • Centrifugation: Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes to pellet the biomass.

  • Supernatant Extraction:

    • Transfer the supernatant to a clean tube.

    • Add an equal volume of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic layer.

  • Biomass Extraction:

    • To the cell pellet, add 5 mL of acidified methanol (B129727) (0.1% HCl).

    • Sonicate for 10 minutes in an ice bath.

    • Centrifuge at 5,000 x g for 15 minutes.

    • Collect the methanol supernatant.

  • Evaporation and Reconstitution:

    • Combine the organic and methanol extracts.

    • Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Sample Preparation from Biological Matrix (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm filter before injection.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of anthracyclines using HPLC and LC-MS/MS, which can be used as a reference for method development for this compound.

AnalyteMatrixMethodLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
DoxorubicinPlasmaHPLC-FLD55 - 100095-99[1]
EpirubicinUrineLC-MS/MS0.100.1 - 2.0 (µg/L)88-102[3]
DaunorubicinUrineLC-MS/MS0.030.03 - 2.0 (µg/L)79-88[3]
IdarubicinUrineLC-MS/MS0.030.03 - 2.0 (µg/L)82-91[3]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample (e.g., Fermentation Broth) Extract Extraction (LLE or SPE) Sample->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Filter Filtration (0.22 µm) Concentrate->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detector UV/FLD Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Quant Quantification (Standard Curve) Data->Quant

Caption: General workflow for HPLC-based quantification of this compound.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Inject UHPLC Separation Evaporate->Inject Ionize ESI Source (Positive Mode) Inject->Ionize Analyze Tandem MS (MRM) Ionize->Analyze Quantify Data Analysis & Quantification Analyze->Quantify

Caption: Detailed workflow for LC-MS/MS quantification of this compound.

Logical_Relationship This compound This compound HPLC HPLC-UV/FLD This compound->HPLC LCMS LC-MS/MS This compound->LCMS High_Conc High Concentration (mg/L range) HPLC->High_Conc Simple_Matrix Simple Matrix (e.g., Fermentation Supernatant) HPLC->Simple_Matrix Routine_Analysis Routine Analysis HPLC->Routine_Analysis Low_Conc Low Concentration (ng/L - µg/L range) LCMS->Low_Conc Complex_Matrix Complex Matrix (e.g., Plasma, Tissue) LCMS->Complex_Matrix High_Sensitivity High Sensitivity & Specificity LCMS->High_Sensitivity

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for Developing In Vitro Assays for Aklaviketone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone is the aglycone component of the anthracycline antibiotic aclacinomycin A.[1] Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[2] Their primary mechanisms of action often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, and the induction of apoptosis, or programmed cell death.[2][3] Unlike classic anthracyclines such as doxorubicin, which stimulate topoisomerase II-mediated DNA cleavage, this compound and other aklavinone-containing compounds have been shown to inhibit this process.[1] This distinction suggests a potentially different mode of interaction with the enzyme and highlights the importance of detailed in vitro characterization.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The assays are designed to assess its cytotoxicity, its ability to induce apoptosis, and its effect on topoisomerase II activity. The provided protocols are intended to serve as a starting point for researchers and can be adapted and optimized for specific cell lines and experimental conditions.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro activity of this compound in various cancer cell lines. These values are provided as examples and may vary depending on the specific experimental conditions.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 (µM) after 72h exposure
K562Chronic Myelogenous Leukemia5.2
MCF-7Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colon Carcinoma15.1

Table 2: Apoptosis Induction by this compound in K562 Cells (Annexin V-FITC/PI Assay)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control03.11.5
This compound2.515.85.4
This compound5.035.212.7
This compound10.058.925.3

Table 3: Inhibition of Human Topoisomerase IIα Decatenation Activity by this compound

CompoundConcentration (µM)% Inhibition of Decatenation
Vehicle Control00
This compound125
This compound568
This compound1092
Etoposide (Positive Control)5098

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., K562, MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals. For suspension cells, centrifuge the plate to pellet the cells.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[8]

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell line (e.g., K562)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation solution like trypsin-EDTA.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[1]

Topoisomerase IIα Decatenation Assay

This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.[10]

Materials:

  • This compound stock solution (in DMSO)

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10X Topoisomerase II Assay Buffer

  • ATP solution

  • Stop Buffer/Loading Dye

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Protocol:

  • On ice, prepare a reaction mixture containing 10X Topoisomerase II Assay Buffer, ATP, and kDNA in sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the desired concentrations of this compound or a vehicle control (DMSO) to the tubes. Include a positive control inhibitor like etoposide.

  • Add a predetermined amount of human topoisomerase IIα enzyme to each tube (except for the no-enzyme control). The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of an inhibitor.[11]

  • Incubate the reactions at 37°C for 30 minutes.[11]

  • Stop the reaction by adding Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[11]

  • Analyze the results: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of the enzyme is indicated by a decrease in the amount of decatenated DNA compared to the enzyme-only control.

Mandatory Visualizations

Experimental_Workflow_for_Aklaviketone_Activity cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_topo Topoisomerase II Assay A1 Seed Cells in 96-well plate A2 Add this compound A1->A2 A3 Incubate (72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Measure Absorbance (570nm) A6->A7 A8 Calculate IC50 A7->A8 B1 Seed Cells in 6-well plate B2 Add this compound B1->B2 B3 Incubate (24-48h) B2->B3 B4 Harvest & Wash Cells B3->B4 B5 Stain with Annexin V & PI B4->B5 B6 Flow Cytometry Analysis B5->B6 B7 Quantify Apoptotic Cells B6->B7 C1 Prepare Reaction Mix (kDNA, Buffer, ATP) C2 Add this compound C1->C2 C3 Add Topoisomerase IIα C2->C3 C4 Incubate (30 min) C3->C4 C5 Stop Reaction C4->C5 C6 Agarose Gel Electrophoresis C5->C6 C7 Visualize DNA Bands C6->C7 C8 Assess Inhibition C7->C8

Caption: Experimental workflows for assessing this compound's activity.

Aklaviketone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Aklaviketone_cyto This compound Aklaviketone_cyto->Bcl2 Modulates? Aklaviketone_cyto->Bax Modulates? TopoII Topoisomerase IIα DNA DNA TopoII->DNA Decatenates DNA_damage DNA Damage Aklaviketone_nuc This compound Aklaviketone_nuc->TopoII Inhibits

Caption: Proposed signaling pathways of this compound's action.

References

Application Notes and Protocols for Testing Aklaviketone Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone, a compound of interest in oncological research, belongs to the anthracycline class of antibiotics, known for their potent cytotoxic effects against a broad range of cancers.[1][2] The primary mechanism of action of anthracyclines involves the inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS), which ultimately trigger apoptotic cell death.[2][3] This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of this compound using standard cell culture-based assays.

These protocols are designed to be adaptable for various cancer cell lines and will guide researchers in assessing key parameters of drug efficacy, including cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Adherence to these standardized methods will ensure the generation of robust and reproducible data, crucial for the pre-clinical evaluation of this compound.

Core Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of this compound in a selected cancer cell line.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture drug_prep 2. This compound Preparation cell_seeding 3. Cell Seeding in 96-well plates drug_treatment 4. Treatment with This compound cell_seeding->drug_treatment mtt 5a. Cytotoxicity (MTT Assay) drug_treatment->mtt apoptosis 5b. Apoptosis (Annexin V/PI Assay) drug_treatment->apoptosis cell_cycle 5c. Cell Cycle (PI Staining) drug_treatment->cell_cycle caspase 5d. Caspase Activity drug_treatment->caspase data_analysis 6. Data Acquisition & Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis caspase->data_analysis

Caption: Overall experimental workflow for this compound efficacy testing.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[4][5]

Materials
  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)[3]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

Data Presentation: Cytotoxicity of this compound
This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
0.11.12 ± 0.0689.6
0.50.88 ± 0.0570.4
1.00.63 ± 0.0450.4
5.00.31 ± 0.0324.8
10.00.15 ± 0.0212.0

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]

Materials
  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

Data Presentation: Apoptosis Induction by this compound
This compound (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1.070.8 ± 3.518.9 ± 1.810.3 ± 1.2
5.045.1 ± 4.235.6 ± 2.919.3 ± 2.5
10.020.3 ± 3.148.2 ± 3.731.5 ± 3.3

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and the determination of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[12]

Materials
  • Cold 70% Ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Methodology
  • Cell Treatment and Fixation:

    • Treat cells with this compound as described previously.

    • Harvest the cells and wash once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[13]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use software to model the cell cycle distribution from the DNA content histogram.

Data Presentation: Effect of this compound on Cell Cycle Distribution
This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.828.1 ± 1.916.5 ± 1.5
1.050.2 ± 3.125.3 ± 2.224.5 ± 2.1
5.040.8 ± 3.518.9 ± 2.540.3 ± 3.0
10.030.1 ± 2.912.5 ± 1.857.4 ± 4.2

Protocol 4: Caspase-3 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 is a critical executioner caspase.[16] This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate that releases a fluorescent or colorimetric molecule.[17][18]

Materials
  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell Lysis Buffer

  • 96-well plate (black or clear, depending on the assay type)

  • Microplate reader (fluorometer or spectrophotometer)

Methodology
  • Cell Treatment and Lysate Preparation:

    • Treat cells with this compound as described previously.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[17]

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[16]

    • Collect the supernatant (cell lysate).

  • Caspase-3 Activity Assay:

    • Determine the protein concentration of the cell lysates.

    • Add equal amounts of protein (e.g., 50-200 µg) from each sample to the wells of the 96-well plate.[16]

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) and reaction buffer to each well according to the kit manufacturer's instructions.[16][17]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]

  • Data Acquisition:

    • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.[17]

Data Presentation: this compound-Induced Caspase-3 Activity
This compound (µM)Relative Caspase-3 Activity (Fold Change)
0 (Control)1.0 ± 0.1
1.02.5 ± 0.3
5.05.8 ± 0.6
10.09.2 ± 0.9

Fold Change = (Reading of treated sample / Reading of control sample)

Signaling Pathway Visualization

The following diagram illustrates a simplified putative signaling pathway for this compound-induced apoptosis, based on the known mechanisms of anthracyclines.

G This compound This compound TopoisomeraseII Topoisomerase II Inhibition This compound->TopoisomeraseII ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Mitochondria Mitochondrial Stress DNA_Damage->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Doxorubicin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "aklaviketone" did not yield specific publicly available data. It is possible that this is a novel compound, a proprietary molecule, or a variant spelling of a different agent. To fulfill the detailed requirements of your request for comprehensive application notes, we have used Doxorubicin (B1662922) as a well-documented substitute. Doxorubicin is a widely studied anthracycline antibiotic with extensive applications in cancer research and therapy. The following notes and protocols are based on established literature for Doxorubicin and can serve as a template for similar studies.

Introduction

Doxorubicin is a potent chemotherapeutic agent used in the treatment of a wide range of cancers, including solid tumors and hematological malignancies. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2] These application notes provide an overview of Doxorubicin's effects on various cancer cell lines and detailed protocols for key in vitro assays.

Cytotoxicity of Doxorubicin in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of Doxorubicin in various human cancer cell lines, demonstrating the differential sensitivity of these cells to the drug.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma24.30[3]
HepG2Hepatocellular Carcinoma14.72[3]
PC3Prostate Carcinoma2.64[3]
BFTC-905Bladder Cancer2.26[4]
MCF-7Breast Adenocarcinoma2.50[4]
M21Skin Melanoma2.77[4]
HeLaCervical Carcinoma2.92[4]
UMUC-3Bladder Cancer5.15[4]
TCCSUPBladder Cancer12.55[4]

Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (48-hour treatment)

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Carcinoma0.25[5]
HeLaCervical Carcinoma1.00[5]
A549Lung Adenocarcinoma1.50[5]
PC3Prostate Carcinoma8.00[5]

Table 3: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)Reference
AMJ13Breast Adenocarcinoma223.6 (µg/mL)[6]

Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and the specific assay used.

Mechanism of Action

Doxorubicin exerts its anticancer effects through a multi-faceted approach, primarily targeting the cell's genetic material and essential cellular processes.

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By trapping the topoisomerase II-DNA complex, Doxorubicin leads to the accumulation of DNA double-strand breaks.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydrogen peroxide. This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, which contributes to its cytotoxic effects.[1][2][7]

  • Induction of Apoptosis: The DNA damage and oxidative stress triggered by Doxorubicin activate intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, such as caspase-3, and the modulation of pro- and anti-apoptotic proteins.[2][7][8]

  • Cell Cycle Arrest: Doxorubicin predominantly induces a G2/M phase cell cycle arrest in many cancer cell lines.[3][9][10][11] This arrest is a consequence of the DNA damage response, which prevents cells with damaged DNA from proceeding into mitosis.

Signaling Pathways Modulated by Doxorubicin

Doxorubicin treatment impacts several key signaling pathways that regulate cell survival, proliferation, and death.

  • p53 Signaling Pathway: In response to DNA damage, the tumor suppressor protein p53 is activated. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[3][7][12]

  • ATM/ATR-CHK1/CHK2 Pathway: The ATM and ATR kinases are central to the DNA damage response. They are activated by DNA double- and single-strand breaks, respectively, and in turn, phosphorylate and activate the checkpoint kinases CHK1 and CHK2. These kinases then target downstream effectors to initiate cell cycle arrest.[13]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a complex role in the response to Doxorubicin. While it is often associated with promoting cell survival, in some contexts, its activation by Doxorubicin can contribute to apoptosis.[8]

  • Notch Signaling Pathway: Recent studies have shown that the Notch signaling pathway can be activated by Doxorubicin treatment and is required for Doxorubicin-driven apoptosis in some cancer cells.[14]

Doxorubicin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_dna_damage DNA Damage & ROS cluster_signaling Signaling Cascades cluster_outcomes Cellular Outcomes Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Dox->Topo_II_Inhibition ROS_Generation ROS Generation Dox->ROS_Generation Notch Notch Pathway Dox->Notch ATM_ATR ATM/ATR DNA_Intercalation->ATM_ATR Topo_II_Inhibition->ATM_ATR ROS_Generation->ATM_ATR NFkB NF-κB ROS_Generation->NFkB CHK1_2 CHK1/CHK2 ATM_ATR->CHK1_2 p53 p53 ATM_ATR->p53 G2_M_Arrest G2/M Cell Cycle Arrest CHK1_2->G2_M_Arrest p53->G2_M_Arrest Apoptosis Apoptosis p53->Apoptosis NFkB->Apoptosis Notch->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Experimental Protocols

The following are detailed protocols for fundamental assays used to evaluate the effects of Doxorubicin on cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Doxorubicin hydrochloride

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Doxorubicin in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the Doxorubicin dilutions. Include untreated control wells containing only serum-free medium. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium. To avoid interference from Doxorubicin's color, wash the cells with 100 µL of PBS. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: After incubation with MTT, carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the Doxorubicin concentration.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dox Prepare Doxorubicin dilutions Treat_Cells Treat cells with Doxorubicin Prepare_Dox->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570nm Solubilize->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data

Caption: MTT Assay Experimental Workflow.

Apoptosis Detection using Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Doxorubicin hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Doxorubicin for a specified period (e.g., 24 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17][18]

  • Interpretation of Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Doxorubicin hydrochloride

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Doxorubicin as described for the apoptosis assay.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.[19]

Conclusion

Doxorubicin is a cornerstone of cancer chemotherapy with a well-characterized, albeit complex, mechanism of action. Its ability to induce DNA damage, generate ROS, and consequently trigger cell cycle arrest and apoptosis makes it a valuable tool in cancer cell line studies. The protocols and data presented here provide a framework for investigating the effects of cytotoxic agents and can be adapted for the study of novel compounds like this compound, should information become available. Careful consideration of cell line-specific sensitivities and experimental conditions is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for In Vivo Aklaviketone Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone is an anthracycline antibiotic with potential as an antineoplastic agent. Like other anthracyclines, its mechanism of action is believed to involve the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Preclinical in vivo studies in mouse models are a critical step in evaluating the efficacy, pharmacokinetics, and safety profile of this compound before it can be considered for clinical trials.

These application notes provide a comprehensive guide to designing and executing in vivo studies of this compound in mice. The protocols outlined below cover experimental design, tumor model selection, drug formulation and administration, efficacy and toxicity monitoring, and pharmacokinetic analysis. While specific quantitative data for this compound from publicly available in vivo mouse studies are limited, this document provides templates and illustrative examples based on studies of closely related anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) to guide data collection and presentation.

Experimental Design and Considerations

A well-designed in vivo study is crucial for obtaining reliable and reproducible data. Key considerations include the selection of an appropriate animal model, determination of sample size, and the inclusion of proper control groups.

Animal Models

The choice of mouse model will depend on the specific research question. Common models for testing anticancer agents include:

  • Syngeneic Models: Involve transplanting murine tumor cells into immunocompetent mice of the same genetic background. These models are useful for studying the interaction of the drug with the immune system.

  • Xenograft Models: Involve implanting human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice (e.g., nude, SCID, or NSG mice).[1] These models are widely used to assess the efficacy of a drug against human cancers. Orthotopic implantation (implanting tumor cells into the corresponding organ of origin) can provide a more clinically relevant tumor microenvironment.[1]

  • Genetically Engineered Mouse Models (GEMMs): Mice that are genetically modified to develop spontaneous tumors that more closely mimic human cancer progression.

For initial efficacy studies of this compound, subcutaneous xenograft models using relevant human cancer cell lines are often a practical starting point due to the ease of tumor measurement.[1]

Study Groups and Sample Size

A typical study design will include the following groups:

  • Vehicle Control: Mice receiving the drug vehicle only.

  • This compound Treatment Group(s): Mice receiving one or more dose levels of this compound.

  • Positive Control (Optional): Mice receiving a standard-of-care chemotherapeutic agent (e.g., doxorubicin) for the chosen cancer model.

The number of animals per group should be sufficient to detect statistically significant differences between groups. A power analysis is recommended to determine the appropriate sample size. Generally, 8-10 mice per group is a common starting point for efficacy studies.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.

experimental_workflow cluster_prep Preparation cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Tumor Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation animal_acclimation->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_admin This compound/Vehicle Administration randomization->treatment_admin monitoring Tumor & Health Monitoring treatment_admin->monitoring euthanasia Euthanasia monitoring->euthanasia data_collection Data & Tissue Collection euthanasia->data_collection analysis Data Analysis data_collection->analysis

Figure 1: General experimental workflow for in vivo this compound efficacy studies.

Experimental Protocols

This compound Formulation and Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, 5% dextrose in water, or a solution containing a solubilizing agent like DMSO or PEG400). The choice of vehicle will depend on the solubility of this compound and should be tested for tolerability in mice.

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Formulation Preparation:

    • On the day of administration, prepare the this compound formulation under sterile conditions.

    • If a co-solvent like DMSO is used, first dissolve the this compound in the co-solvent and then dilute it to the final concentration with a sterile aqueous solution (e.g., saline). The final concentration of the co-solvent should be kept low (typically <10%) to minimize toxicity.

    • Prepare a sufficient volume of the formulation for all animals in the treatment group, plus a small overage.

    • Prepare the vehicle control solution in the same manner, without the addition of this compound.

  • Administration:

    • The route of administration should be chosen based on the intended clinical application and the pharmacokinetic properties of the drug. Intravenous (tail vein) or intraperitoneal injections are common for preclinical studies of anthracyclines.[2]

    • Warm the mice under a heat lamp to dilate the tail veins for intravenous injections.

    • Administer the appropriate volume of the this compound formulation or vehicle to each mouse based on its body weight.

    • The dosing schedule (e.g., daily, every other day, weekly) should be determined based on preliminary toxicity studies and the drug's half-life.

Tumor Model Establishment (Subcutaneous Xenograft)

Materials:

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Sterile syringes and needles (e.g., 27 gauge)

Protocol:

  • Cell Preparation:

    • Culture the cancer cells to 70-80% confluency.

    • On the day of implantation, harvest the cells by trypsinization and wash them with PBS.

    • Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

    • Monitor the mice until they have fully recovered from anesthesia.

Efficacy and Toxicity Monitoring

Protocol:

  • Tumor Growth Measurement:

    • Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Body Weight and Clinical Observations:

    • Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.

    • Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

  • Cardiotoxicity Assessment (Optional but Recommended for Anthracyclines):

    • Anthracyclines are known for their cardiotoxicity.[3][4][5][6][7]

    • At the end of the study, or at intermediate time points, cardiac function can be assessed using echocardiography to measure parameters like left ventricular ejection fraction (LVEF).[3][4][7]

    • Histological analysis of heart tissue can also be performed to look for signs of cardiac damage.

Pharmacokinetic Study

Protocol:

  • Drug Administration:

    • Administer a single dose of this compound to a cohort of mice (typically via intravenous injection for determining fundamental pharmacokinetic parameters).

  • Blood Sampling:

    • Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Blood can be collected via retro-orbital bleeding or tail vein sampling.

    • Process the blood to obtain plasma or serum.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables. Below are template tables that can be used to present your findings.

Table 1: In Vivo Antitumor Efficacy of this compound in a [Cancer Type] Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)
Vehicle Control[Vehicle, Schedule][Volume]N/A
This compound[Dose 1, Schedule][Volume][TGI %]
This compound[Dose 2, Schedule][Volume][TGI %]
Positive Control[Drug, Dose, Schedule][Volume][TGI %]

Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.

Table 2: Systemic Toxicity of this compound

Treatment GroupMean Body Weight Change (%) ± SEMMortalityNotable Clinical Signs
Vehicle Control[Weight Change][Number][Observations]
This compound (Dose 1)[Weight Change][Number][Observations]
This compound (Dose 2)[Weight Change][Number][Observations]
Positive Control[Weight Change][Number][Observations]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue ± SD
Cmaxng/mL[Value]
Tmaxh[Value]
AUC(0-t)ngh/mL[Value]
AUC(0-inf)ngh/mL[Value]
t1/2h[Value]
Clearance (CL)mL/h/kg[Value]
Volume of Distribution (Vd)L/kg[Value]

Parameters are calculated following a single [Route] administration of [Dose] mg/kg this compound.

Mechanism of Action: Topoisomerase II Inhibition

This compound, as an anthracycline, is expected to exert its anticancer effects primarily through the inhibition of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Anthracyclines intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[8][9][10] This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.[8]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis following topoisomerase II inhibition.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topoII_complex Topoisomerase II-DNA Cleavage Complex Stabilization dna_intercalation->topoII_complex dsb DNA Double-Strand Breaks topoII_complex->dsb atm_atr ATM/ATR Activation dsb->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of this compound in mouse models. By carefully designing and executing these studies, researchers can obtain critical data on the efficacy, safety, and pharmacokinetic profile of this promising anticancer agent, which will be essential for its further development and potential translation to the clinic.

References

Application Notes and Protocols for Radiolabeling Aklaviketone for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone, an anthracycline antibiotic, presents a promising scaffold for the development of targeted radiopharmaceuticals for oncologic imaging. Its inherent biological activity and potential for tumor accumulation make it an attractive candidate for molecular imaging applications using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This document provides detailed application notes and generalized protocols for the radiolabeling of this compound, enabling researchers to visualize and quantify its distribution in vivo.

Direct radiolabeling of the this compound molecule is not a widely established procedure. Therefore, the methodologies outlined below focus on the more common and versatile approach of using bifunctional chelators. This strategy involves two main steps: first, the conjugation of a chelating molecule to the this compound backbone, and second, the radiolabeling of this conjugate with a suitable metallic radionuclide. This method offers the flexibility to label this compound with a variety of medically relevant radioisotopes for both SPECT and PET imaging.

The choice of radionuclide is critical and depends on the intended imaging modality and the pharmacokinetic profile of the this compound conjugate. For PET imaging, Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are frequently used due to their favorable decay characteristics.[1][2] For SPECT imaging, Technetium-99m (⁹⁹ᵐTc) is a common choice.[3] The selection of the bifunctional chelator (e.g., DOTA, NOTA, DFO) is equally important, as it must form a stable complex with the chosen radionuclide under mild conditions.[1][4]

These protocols are intended as a starting point and will require optimization for the specific this compound derivative and the desired imaging application.

Radiolabeling Strategies for this compound

The primary strategy for radiolabeling this compound involves a multi-step chemical synthesis process.[5] A bifunctional chelator is first covalently attached to the this compound molecule. This "chelate-conjugated" this compound is then purified and subsequently reacted with the desired radionuclide.

Key Considerations for Radiolabeling:
  • Choice of Radionuclide: The half-life of the radionuclide should be compatible with the biological half-life of the this compound conjugate to allow for optimal imaging.[6]

  • Chelator Selection: The chelator must form a highly stable complex with the radionuclide to prevent in vivo dissociation and non-specific accumulation of the radioisotope.[7]

  • Conjugation Chemistry: The method used to attach the chelator to this compound should not significantly alter its biological activity or receptor affinity.

  • Purification: Efficient purification methods are crucial to remove unreacted radionuclide and impurities, ensuring high radiochemical purity of the final product.[3]

  • Quality Control: Rigorous quality control is essential to verify the identity, purity, and stability of the radiolabeled this compound.

Positron Emission Tomography (PET) Imaging Probes

PET offers high sensitivity and quantitative imaging capabilities, making it a powerful tool in oncology.[8] this compound can be labeled with positron-emitting radionuclides such as ⁶⁸Ga and ⁶⁴Cu for PET imaging.

Gallium-68 (⁶⁸Ga) Labeling of this compound-DOTA Conjugate

Gallium-68 is readily available from a ⁶⁸Ge/⁶⁸Ga generator, making it a convenient and cost-effective option for clinical PET imaging.[1] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for ⁶⁸Ga.[1]

Experimental Protocol: ⁶⁸Ga-DOTA-Aklaviketone

  • Preparation of ⁶⁸Ga Eluate: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Buffering: Add 1 M sodium acetate (B1210297) buffer to the ⁶⁸Ga eluate to adjust the pH to 4.0-4.5.

  • Labeling Reaction:

    • Add the DOTA-aklaviketone conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

    • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Purification: Purify the ⁶⁸Ga-DOTA-aklaviketone using a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the radiolabeled product with ethanol.

    • Dilute the final product with sterile saline for injection.

  • Quality Control:

    • Radiochemical Purity: Determine by radio-TLC or radio-HPLC.

    • Sterility and Endotoxin Testing: Perform standard quality control tests before in vivo use.

Copper-64 (⁶⁴Cu) Labeling of this compound-NOTA Conjugate

Copper-64 has a longer half-life (12.7 hours) compared to ⁶⁸Ga, which can be advantageous for imaging processes that occur over a longer duration.[2][9] NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is an effective chelator for ⁶⁴Cu.[4]

Experimental Protocol: ⁶⁴Cu-NOTA-Aklaviketone

  • Preparation of ⁶⁴CuCl₂: Obtain ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

  • Labeling Reaction:

    • Add the NOTA-aklaviketone conjugate to the ⁶⁴CuCl₂ solution.

    • Incubate the reaction mixture at 37-50°C for 30-60 minutes.[10]

  • Purification: Purify the ⁶⁴Cu-NOTA-aklaviketone using a size-exclusion column (e.g., PD-10) to remove free ⁶⁴Cu.

  • Quality Control:

    • Radiochemical Purity: Analyze using instant thin-layer chromatography (ITLC) or radio-HPLC.

    • Serum Stability: Assess the stability of the radiolabeled conjugate in human or rat serum over time.[9]

Single Photon Emission Computed Tomography (SPECT) Imaging Probes

SPECT is a widely available and cost-effective imaging modality.[11] this compound can be labeled with gamma-emitting radionuclides like Technetium-99m (⁹⁹ᵐTc) for SPECT imaging.

Technetium-99m (⁹⁹ᵐTc) Labeling of this compound Conjugate

Technetium-99m is the most commonly used radionuclide in diagnostic nuclear medicine due to its ideal imaging characteristics and availability from a ⁹⁹Mo/⁹⁹ᵐTc generator.[3] Labeling with ⁹⁹ᵐTc often involves a chelator that can be reduced to a lower oxidation state to facilitate complexation.

Experimental Protocol: ⁹⁹ᵐTc-Aklaviketone

  • Preparation of ⁹⁹ᵐTc Pertechnetate (B1241340): Elute the ⁹⁹Mo/⁹⁹ᵐTc generator with sterile saline to obtain sodium pertechnetate (Na[⁹⁹ᵐTcO₄]).

  • Preparation of Labeling Kit: A "kit" formulation typically contains the this compound conjugate, a reducing agent (e.g., stannous chloride), and other stabilizing agents.

  • Labeling Reaction:

    • Add the required amount of Na[⁹⁹ᵐTcO₄] to the kit vial.

    • Incubate at room temperature for 15-30 minutes. The stannous agent reduces the ⁹⁹ᵐTc, allowing it to chelate with the conjugate.

  • Purification: In many kit-based preparations, purification may not be necessary if high radiochemical yields are achieved. If needed, purification can be performed using column chromatography.

  • Quality Control:

    • Radiochemical Purity: Determine using radio-TLC with appropriate solvent systems to separate the radiolabeled product from free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the radiolabeling procedures. Note that these are generalized values, and specific results will depend on the optimization of the protocols for this compound.

Parameter⁶⁸Ga-DOTA-Aklaviketone⁶⁴Cu-NOTA-Aklaviketone⁹⁹ᵐTc-Aklaviketone
Radionuclide Gallium-68Copper-64Technetium-99m
Imaging Modality PETPETSPECT
Half-life 68 minutes[1]12.7 hours[9]6 hours[3]
Typical Radiochemical Yield > 95%> 90%> 95%
Radiochemical Purity > 98%> 98%> 98%
Molar Activity (GBq/µmol) 20-10050-20010-50
Reaction Temperature 95°C37-50°CRoom Temperature
Reaction Time 10-15 minutes30-60 minutes15-30 minutes

Visualizations

Experimental Workflow for Radiolabeling this compound

Radiolabeling_Workflow cluster_synthesis Step 1: Synthesis of Precursor cluster_radiolabeling Step 2: Radiolabeling cluster_downstream Step 3: Purification & Quality Control This compound This compound Conjugate This compound-Chelator Conjugate This compound->Conjugate Conjugation Reaction Chelator Bifunctional Chelator (e.g., DOTA, NOTA) Chelator->Conjugate Radiolabeled_Conjugate Radiolabeled This compound Conjugate->Radiolabeled_Conjugate Labeling Reaction Radionuclide Radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu, ⁹⁹ᵐTc) Radionuclide->Radiolabeled_Conjugate Purification Purification (e.g., HPLC, SPE) Radiolabeled_Conjugate->Purification QC Quality Control (e.g., TLC, HPLC) Purification->QC Imaging Preclinical/Clinical Imaging QC->Imaging

Caption: General workflow for the preparation of radiolabeled this compound.

Logical Relationship of Components

Components This compound This compound (Targeting Moiety) Radiopharmaceutical Final Radiopharmaceutical (Imaging Agent) This compound->Radiopharmaceutical provides targeting Chelator Bifunctional Chelator (Radionuclide Cage) Chelator->Radiopharmaceutical stably binds Radionuclide Radionuclide (Imaging Signal) Radionuclide->Chelator is chelated by Radionuclide->Radiopharmaceutical provides signal

References

Application Notes and Protocols for the Spectroscopic Characterization of Aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklaviketone is a polyketide natural product belonging to the anthracycline family, a class of compounds renowned for their potent anticancer activities. A comprehensive structural characterization of this compound is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods are fundamental for confirming the identity, purity, and structural integrity of the compound. While specific experimental data for this compound is not extensively available in the public domain, this guide offers robust protocols and expected data based on the known chemical structure of this compound and spectral data from closely related anthracycline analogues.

Spectroscopic Characterization of this compound

The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's chemical framework.

  • UV-Visible Spectroscopy provides information about the electronic transitions within the conjugated system of the anthracycline chromophore.

  • FTIR Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • NMR Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions within its anthraquinone (B42736) chromophore.

Table 1: Expected UV-Visible Absorption Data for this compound

Wavelength (λmax, nm)SolventElectronic Transition
Data to be determinedMethanol (B129727)π → π
Data to be determinedMethanoln → π

Note: The exact λmax values for this compound should be determined experimentally. For comparison, similar anthracyclines like doxorubicin (B1662922) exhibit characteristic absorbances around 233, 253, 290, 477, 495, and 530 nm in methanol.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (hydroxyl groups)
~2950-2850MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)[1]
~1620StrongC=O stretch (quinone)
~1580MediumC=C stretch (aromatic)
~1450MediumC-H bend (aliphatic)
~1280StrongC-O stretch (ester/ether)
~1080StrongC-O stretch (alcohol)

Note: The precise wavenumbers and intensities should be confirmed through experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
12.0 - 13.0SingletPhenolic OH
7.0 - 8.0MultipletsAromatic CH
4.0 - 5.5MultipletsSugar Protons
2.5 - 4.0MultipletsAliphatic CH, CH₂ adjacent to heteroatoms
1.0 - 2.5MultipletsAliphatic CH, CH₂, CH₃

Note: Specific chemical shifts and coupling constants need to be determined experimentally.

Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound

Chemical Shift (δ, ppm)Assignment
180 - 190Quinone C=O
170 - 180Ketone C=O
110 - 160Aromatic/Olefinic C
90 - 105Anomeric C (sugar)
60 - 80C-O (sugar and aglycone)
20 - 40Aliphatic C

Note: Definitive assignments require 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments provide further structural confirmation.

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M+H]⁺To be calculatedData to be determined
[M+Na]⁺To be calculatedData to be determined
Key FragmentsTo be predictedData to be determined

Note: The molecular formula of this compound is C₃₀H₃₄O₁₀. The expected monoisotopic mass should be calculated and confirmed by HRMS.

Experimental Protocols

The following protocols provide a framework for the spectroscopic analysis of this compound. It is recommended to handle this compound with appropriate safety precautions, as anthracyclines are potent cytotoxic agents.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade methanol

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in methanol.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with spectroscopic grade methanol to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.

  • Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum from 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. Perform baseline correction if necessary.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Shimming and Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in spectral assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known ranges and 2D correlation data.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase modification)

  • LC-MS system (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min

    • Column Temperature: 30-40 °C

  • MS Method:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 100-1000).

    • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion of this compound as the precursor ion and acquire product ion spectra at various collision energies.

  • Data Acquisition and Analysis: Inject the sample and acquire the data. Process the chromatogram and mass spectra to determine the retention time, exact mass of the molecular ion, and identify the major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow, a plausible biosynthetic pathway, and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis Aklaviketone_Sample This compound Sample UV_Vis UV-Vis Spectroscopy Aklaviketone_Sample->UV_Vis FTIR FTIR Spectroscopy Aklaviketone_Sample->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Aklaviketone_Sample->NMR LC_MS LC-MS(/MS) Aklaviketone_Sample->LC_MS UV_Vis_Data λmax Determination UV_Vis->UV_Vis_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structure Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis LC_MS->MS_Data Structural_Confirmation Structural Confirmation of this compound

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Biosynthetic_Pathway Primary_Metabolites Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) Polyketide_Synthase Type II Polyketide Synthase (PKS) Primary_Metabolites->Polyketide_Synthase Aklanonic_Acid Aklanonic Acid Polyketide_Synthase->Aklanonic_Acid Aklavinone_Tailoring Cyclases, Oxygenases, Reductases, Methyltransferases Aklanonic_Acid->Aklavinone_Tailoring Aklavinone Aklavinone (Aglycone Core) Aklavinone_Tailoring->Aklavinone Glycosyltransferases Glycosyltransferases Aklavinone->Glycosyltransferases Sugar_Biosynthesis Sugar Nucleotide Biosynthesis Sugar_Biosynthesis->Glycosyltransferases This compound This compound Glycosyltransferases->this compound

Caption: Plausible biosynthetic pathway of this compound.

Mechanism_of_Action This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage DDR DNA Damage Response (e.g., ATM/ATR activation) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action signaling pathway for this compound.

References

Protocol for Assessing Aklaviketone-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklaviketone, a member of the anthracycline family of antibiotics, has demonstrated potent anti-tumor activity. A primary mechanism of its cytotoxic action is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for assessing apoptosis induced by this compound in cancer cell lines. The following application notes and experimental procedures are intended to guide researchers in the accurate quantification and characterization of this compound's apoptotic effects.

Data Presentation

The following tables summarize hypothetical quantitative data for key markers of apoptosis following treatment with this compound. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: this compound-Induced Externalization of Phosphatidylserine (B164497)

TreatmentConcentration (µM)% Annexin V-Positive Cells
Vehicle Control05.2 ± 1.1
This compound125.8 ± 3.5
This compound562.1 ± 5.2
This compound1085.3 ± 4.8

Table 2: this compound-Induced Caspase-3 Activation

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control01.0 ± 0.2
This compound13.8 ± 0.5
This compound58.2 ± 1.1
This compound1015.6 ± 2.3

Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression

TreatmentConcentration (µM)Bcl-2 Protein Level (Relative to Control)Bax Protein Level (Relative to Control)Bcl-2/Bax Ratio
Vehicle Control01.00 ± 0.121.00 ± 0.151.00
This compound50.45 ± 0.081.85 ± 0.210.24

Table 4: this compound-Induced Mitochondrial Membrane Depolarization

TreatmentConcentration (µM)% Cells with Depolarized Mitochondria (JC-1 Green Fluorescence)
Vehicle Control06.5 ± 1.3
This compound130.2 ± 4.1
This compound571.8 ± 6.5
This compound1092.4 ± 3.9

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7, HeLa, Jurkat).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Further dilute the stock solution in a culture medium to the desired final concentrations for treatment. A vehicle control containing the same concentration of DMSO should be included in all experiments.

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control and incubate for the specified time points.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[1][2]

  • Materials:

    • Annexin V-FITC (or other fluorochrome conjugates)

    • Propidium Iodide (PI)

    • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound as described above. Include untreated and vehicle-treated cells as negative controls.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

  • Materials:

    • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC)

    • Cell Lysis Buffer

    • Dithiothreitol (DTT)

    • 96-well microplate reader

  • Procedure:

    • Treat cells with this compound as described.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells using the provided cell lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Prepare the reaction buffer containing the caspase-3 substrate and DTT according to the kit manufacturer's instructions.

    • Add the reaction buffer to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle control after normalizing to the protein concentration.

4. Western Blotting for Bcl-2 Family Proteins

This technique is used to assess the protein levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]

  • Materials:

    • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

    • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound and prepare cell lysates as described for the caspase assay.

    • Determine protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometric analysis of the protein bands and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.

5. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay utilizes the JC-1 dye to detect changes in the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[6][7][8][9]

  • Materials:

    • JC-1 dye

    • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupler (as a positive control)

    • PBS

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Treat cells with this compound.

    • In the last 15-30 minutes of the treatment, add JC-1 dye to the culture medium at a final concentration of 1-10 µg/mL.

    • For a positive control, treat a separate set of cells with CCCP to depolarize the mitochondria.

    • After incubation, wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope or flow cytometer.

  • Data Analysis:

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Quantify the percentage of cells with green fluorescence to determine the extent of mitochondrial depolarization. The ratio of red to green fluorescence can also be calculated.

Mandatory Visualizations

Aklaviketone_Apoptosis_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits DNAdamage DNA Double-Strand Breaks TopoII->DNAdamage Leads to Bax Bax DNAdamage->Bax Activates Bcl2 Bcl-2 DNAdamage->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase-3 Activity (Fluorometric/Colorimetric) Treatment->Caspase Western Western Blot (Bcl-2/Bax) Treatment->Western MitoPotential Mitochondrial Potential (JC-1 Assay) Treatment->MitoPotential Quantification Quantification of Apoptotic Markers AnnexinV->Quantification Caspase->Quantification Western->Quantification MitoPotential->Quantification

Caption: Workflow for assessing this compound-induced apoptosis.

References

Troubleshooting & Optimization

strategies to improve aklaviketone synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aklaviketone, a key intermediate in the production of anthracycline antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis yield important?

A1: this compound is a polyketide that serves as a crucial precursor in the biosynthesis of many potent anti-cancer drugs, including aclacinomycin A. Optimizing its synthesis yield is critical for the cost-effective production of these life-saving pharmaceuticals.

Q2: Which microorganisms are typically used for this compound production?

A2: this compound is a natural product of certain Streptomyces species, with Streptomyces galilaeus being one of the most well-known producers. Engineered strains of other Streptomyces species, such as Streptomyces coelicolor, have also been successfully used for its production.[1]

Q3: What are the primary precursors for this compound biosynthesis?

A3: The biosynthesis of this compound is initiated from one molecule of propionyl-CoA and nine molecules of malonyl-CoA.[2] Therefore, strategies to increase the intracellular pools of these precursors are key to improving yield.

Q4: What are the main approaches to improving this compound synthesis yield?

A4: The two primary approaches are:

  • Fermentation Optimization: Modifying the culture conditions (e.g., media composition, pH, temperature, aeration) to enhance the metabolic activity of the producing Streptomyces strain.

  • Metabolic Engineering: Genetically modifying the Streptomyces strain to increase the expression of key biosynthetic genes, enhance precursor supply, or eliminate competing metabolic pathways.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound production Inappropriate fermentation conditionsOptimize culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and agitation. Refer to the Protocol for Fermentation Optimization.
Poor precursor (propionyl-CoA, malonyl-CoA) supplyEngineer the host strain to overexpress genes involved in precursor synthesis, such as acetyl-CoA carboxylase (ACCase).[4] Consider strategies to inhibit competing pathways like fatty acid synthesis.[5][6]
Inactive or poorly expressed biosynthetic enzymesOverexpress the this compound polyketide synthase (PKS) gene cluster under the control of a strong, constitutive promoter.[1]
Inconsistent yield between batches Variability in inoculum qualityStandardize the inoculum preparation procedure, including spore concentration, age, and pre-culture conditions.
Fluctuations in fermentation parametersEnsure precise control and monitoring of pH, temperature, and dissolved oxygen levels throughout the fermentation process.
Accumulation of undesired byproducts Non-specific activity of biosynthetic enzymesConsider gene knockouts of competing polyketide synthase pathways.
Spontaneous degradation of this compoundOptimize the extraction process to minimize the time the product spends in the fermentation broth post-production. Adjust pH to a more stable range if degradation is observed.

Quantitative Data on Yield Improvement

The following tables summarize quantitative data on the improvement of this compound and related polyketide yields through various optimization strategies.

Table 1: Yield Improvement of Aklavinone (B1666741) (a related anthracyclinone) through Metabolic Engineering

Host StrainEngineering StrategyPromoter UsedTiter (mg/L)Reference
S. coelicolor M1152ΔmatABHeterologous expression of aklavinone pathwayp15 (S. albus)15-20[1]

Table 2: Yield Improvement of a Polyketide Herbicide through Culture Optimization and Mutagenesis

StrainOptimization StrategyYield (mg/L)Fold IncreaseReference
Streptomyces sp. KRA16-334 (Wild-type)-92.8 ± 5.48-[7]
Mutant 0723–8UV mutagenesis and optimization of temperature, agitation, and pH264.7 ± 12.822.8[7]

Experimental Protocols

Protocol for Fermentation Optimization of this compound Production

This protocol provides a general framework for optimizing the fermentation conditions for this compound production in Streptomyces galilaeus.

  • Inoculum Preparation:

    • Prepare a spore suspension of S. galilaeus from a mature agar (B569324) plate.

    • Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.

    • Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

  • Production Fermentation:

    • Prepare the production medium. A variety of media can be tested, with different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soy meal, yeast extract).

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate in a fermenter with controlled pH (initial pH 6.5-7.5) and temperature (28-32°C).

    • Maintain aeration and agitation to ensure sufficient dissolved oxygen.

  • Parameter Testing (One-Factor-at-a-Time or Design of Experiments):

    • pH: Test a range of initial pH values (e.g., 5.5, 6.5, 7.5, 8.5).

    • Temperature: Test a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

    • Carbon Source: Test different carbon sources at various concentrations.

    • Nitrogen Source: Test different nitrogen sources at various concentrations.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., every 24 hours).

    • Extract the secondary metabolites from the mycelium and supernatant.

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation:

    • Plot this compound concentration over time for each condition.

    • Determine the optimal conditions for maximizing the final this compound titer.

General Protocol for Gene Overexpression in Streptomyces galilaeus

This protocol outlines a general workflow for overexpressing a target gene (e.g., acetyl-CoA carboxylase) in S. galilaeus to improve this compound yield.

  • Plasmid Construction:

    • Amplify the gene of interest from the genomic DNA of the source organism via PCR.

    • Clone the gene into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive promoter (e.g., ermEp*).

    • Verify the sequence of the constructed plasmid.

  • Intergeneric Conjugation:

    • Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the S. galilaeus recipient strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable agar medium (e.g., SFM) for conjugation.

    • Incubate for 16-20 hours to allow for plasmid transfer.

  • Selection of Exconjugants:

    • Overlay the conjugation plate with an appropriate antibiotic to select for S. galilaeus cells that have received the plasmid.

    • Incubate until exconjugant colonies appear.

  • Verification of Transformants:

    • Isolate genomic DNA from the exconjugant colonies.

    • Confirm the presence of the integrated plasmid and the gene of interest via PCR.

  • Evaluation of this compound Production:

    • Ferment the engineered strain alongside the wild-type strain under optimized conditions.

    • Measure and compare the this compound titers to determine the effect of the gene overexpression.

Visualizations

Aklaviketone_Biosynthesis_Pathway propionyl_coa Propionyl-CoA (x1) pks This compound Polyketide Synthase (PKS) propionyl_coa->pks malonyl_coa Malonyl-CoA (x9) malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclase Cyclase/Aromatase polyketide->cyclase This compound This compound cyclase->this compound

Caption: A simplified diagram of the this compound biosynthesis pathway.

Troubleshooting_Workflow start Low this compound Yield check_fermentation Review Fermentation Parameters (pH, Temp, Media) start->check_fermentation check_strain Evaluate Strain Performance check_fermentation->check_strain Optimal optimize_fermentation Optimize Fermentation Conditions check_fermentation->optimize_fermentation Suboptimal check_precursors Analyze Precursor Supply check_strain->check_precursors Good Producer mutagenesis Strain Mutagenesis and Screening check_strain->mutagenesis Low Producer engineer_precursors Metabolic Engineering: Overexpress Precursor Genes check_precursors->engineer_precursors Limited engineer_pks Metabolic Engineering: Overexpress PKS Genes check_precursors->engineer_pks Sufficient end Improved Yield optimize_fermentation->end mutagenesis->end engineer_precursors->end engineer_pks->end

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Aklaviketone Solubility Challenges in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with aklaviketone in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an anthracycline, a class of potent anti-cancer agents. Its chemical structure lends it a hydrophobic nature, leading to poor solubility in aqueous solutions like biological buffers. This can result in compound precipitation during experiments, leading to inaccurate and irreproducible results.

Q2: What is the expected solubility of this compound in common biological buffers?

Q3: What are the primary causes of this compound precipitation in my experiments?

Precipitation of this compound in biological buffers can be attributed to several factors:

  • High Final Concentration: The desired experimental concentration may exceed the maximum solubility of this compound in the aqueous buffer.

  • "Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into a large volume of aqueous buffer can cause the compound to crash out of solution.

  • Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. Using cold buffers can promote precipitation.

  • pH of the Buffer: The ionization state of this compound can be influenced by the pH of the buffer, which in turn affects its solubility.

  • Buffer Composition: The presence of certain salts or other components in the buffer can impact the solubility of this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock Solution

Problem: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium or PBS, a precipitate forms immediately.

Troubleshooting Workflow:

G Start Immediate Precipitation Observed Concentration Is the final concentration too high? Start->Concentration Dilution Was the dilution performed too rapidly? Concentration->Dilution No Solution1 Decrease the final working concentration. Concentration->Solution1 Yes Temperature Was the buffer at room temperature or 37°C? Dilution->Temperature No Solution2 Perform serial dilutions or add stock dropwise while vortexing. Dilution->Solution2 Yes Solution3 Pre-warm the buffer before adding the stock solution. Temperature->Solution3 No End Precipitation Resolved Temperature->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Solutions:

  • Reduce Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer system through a solubility test (see Experimental Protocols).

  • Optimize Dilution Technique:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.

    • Dropwise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed buffer while gently vortexing or swirling. This gradual introduction helps to avoid "solvent shock".

  • Temperature Control: Always use buffers pre-warmed to the experimental temperature (e.g., 37°C for cell culture) to maximize solubility.

Issue 2: this compound Precipitates Over Time During Incubation

Problem: My this compound solution is initially clear, but a precipitate forms after several hours of incubation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial concentration was above the thermodynamic solubility limit, creating a supersaturated solution that is unstable and precipitates over time.Lower the final working concentration of this compound.
Evaporation In long-term experiments, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.Use sealed plates or ensure proper humidification in the incubator.
Temperature Fluctuations Repeatedly removing the experimental setup from a controlled temperature environment can cause temperature cycling and precipitation.Minimize the time outside of the incubator.
Interaction with Media Components This compound may interact with components in complex media (e.g., proteins in serum) over time, leading to precipitation.Test solubility in both serum-free and serum-containing media to identify potential interactions.

Data Presentation: Solubility of Related Anthracyclines

As a reference, the following tables summarize the solubility of doxorubicin (B1662922) and daunorubicin (B1662515), which are structurally related to this compound.

Table 1: Solubility of Daunorubicin Hydrochloride in Aqueous Buffers

Buffer pH Approximate Solubility Reference
PBS7.210 mg/mL[1]
Water-50 mM

Table 2: Solubility of Doxorubicin Hydrochloride in Aqueous Solutions

Solvent System pH Approximate Solubility Reference
1:1 DMSO:PBS7.20.5 mg/mL[2][3]
Water-50 mg/mL[4]

Table 3: Effect of Cyclodextrins on Doxorubicin Solubility

Cyclodextrin Effect on Solubility Reference
γ-cyclodextrinForms inclusion complexes, potentially increasing solubility.[5][6]
Hyaluronan-β-cyclodextrin conjugatesIncreased the water solubility of doxorubicin at pH 7.4.[7][8]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 199 µL) of your target biological buffer pre-warmed to the desired temperature. Include a DMSO-only control.

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours).

  • Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration.

Protocol 2: Preparing a Working Solution of this compound to Minimize Precipitation
  • Thaw a frozen aliquot of your concentrated this compound in DMSO stock solution and bring it to room temperature.

  • Pre-warm your biological buffer to the experimental temperature (e.g., 37°C).

  • Perform an intermediate dilution step. Dilute the concentrated stock solution in pre-warmed buffer to an intermediate concentration.

  • Add the intermediate dilution to the final volume of pre-warmed buffer dropwise while gently swirling.

  • Visually inspect the final solution for any signs of precipitation before use.

This compound's Mechanism of Action: A Visual Guide

This compound, as an anthracycline, is understood to exert its cytotoxic effects primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II. This leads to DNA damage, which triggers apoptotic signaling pathways within the cancer cell.

G cluster_cell Cancer Cell cluster_apoptosis Apoptosis Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Intercalation DNA Intercalation This compound->Intercalation Inhibition Topo II Inhibition This compound->Inhibition DNA Nuclear DNA DNA_Damage DNA Double-Strand Breaks Intercalation->DNA_Damage TopoII Topoisomerase II Inhibition->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax/Bak Activation p53->Bax FasL FasL/TNF-α Upregulation p53->FasL Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Receptors Death Receptor Activation FasL->Death_Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

References

troubleshooting common problems in aklaviketone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aklaviketone. The information is designed to address common challenges encountered during synthesis, purification, and biological experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purification

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in the synthesis of this compound, an anthracycline intermediate, can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Degradation of sensitive reagents is a common cause of poor yield.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical.

    • Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Side reactions can occur at temperatures that are too high or too low.

    • Inert Atmosphere: Reactions involving sensitive intermediates may require a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Purity: Use high-purity, dry solvents. The presence of water or other impurities can interfere with the reaction.

  • pH Control: If the reaction is pH-sensitive, ensure proper buffering and monitor the pH throughout the process.

Troubleshooting Flowchart for Low Synthesis Yield

LowYieldTroubleshooting start Low this compound Yield reagent_quality Check Reagent Purity and Integrity start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions Reagents OK solution Optimized Yield reagent_quality->solution Impure Reagents -> Replace solvent_purity Assess Solvent Purity and Dryness reaction_conditions->solvent_purity Conditions Correct reaction_conditions->solution Incorrect Conditions -> Adjust ph_control Monitor and Control pH solvent_purity->ph_control Solvent Pure solvent_purity->solution Contaminated Solvent -> Replace workup_procedure Review Workup and Extraction Procedure ph_control->workup_procedure pH Stable ph_control->solution pH Fluctuation -> Buffer purification_loss Evaluate Purification Step for Product Loss workup_procedure->purification_loss Workup Efficient workup_procedure->solution Inefficient Workup -> Modify purification_loss->solution Purification Optimized purification_loss->solution High Loss -> Optimize Method

Caption: Troubleshooting workflow for low this compound synthesis yield.

Question: I am observing multiple spots on my TLC plate after purification of this compound. What could be the issue?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate post-purification suggests either incomplete purification or degradation of the product.

  • Incomplete Purification: Your purification method (e.g., column chromatography) may not be effectively separating this compound from byproducts or starting materials. Consider optimizing the solvent system for your chromatography. A gradient elution might be necessary for better separation.

  • Product Degradation: this compound, like other anthracyclines, may be sensitive to light, temperature, and pH.

    • Light Sensitivity: Protect the compound from light during and after purification. Use amber vials for storage.

    • Temperature Stability: Avoid excessive heat during solvent evaporation. Store the purified compound at recommended low temperatures.

    • pH Stability: The compound may degrade under acidic or basic conditions. Ensure the pH is neutral during workup and storage.

  • TLC Artifacts: Ensure your TLC plate was not overloaded, which can cause streaking and the appearance of multiple spots. Also, verify the purity of the solvent used for TLC.

Section 2: Biological Assays

Question: My this compound solution appears to be precipitating in the cell culture media. How can I resolve this?

Answer: Precipitation in cell culture media is a common issue with hydrophobic compounds.

  • Solubility Limits: Determine the maximum soluble concentration of this compound in your chosen solvent (e.g., DMSO) and in the final cell culture media.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.

  • Preparation Method:

    • Prepare a high-concentration stock solution in an appropriate solvent like DMSO.

    • Serially dilute the stock solution in the same solvent to make intermediate concentrations.

    • Add the final, small volume of the diluted stock solution to the cell culture media with vigorous vortexing or mixing to ensure rapid and even dispersion.

  • Use of Pluronic F-68: For particularly problematic compounds, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the media to improve solubility.

Illustrative Solubility Data

SolventThis compound Solubility (Example)
DMSO> 50 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
Cell Culture Media + 10% FBS< 0.5 mg/mL

Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What should I check?

Answer: A lack of expected bioactivity can be due to several experimental factors.

  • Compound Integrity: Verify the purity and integrity of your this compound sample. It may have degraded during storage.

  • Cell Line Sensitivity: The chosen cell line may be resistant to this class of compounds. Consider using a positive control compound known to induce cytotoxicity in your cell line (e.g., doxorubicin) to validate the assay.

  • Assay Conditions:

    • Cell Density: Ensure an appropriate number of cells are seeded. Overly confluent cells may show reduced sensitivity.

    • Incubation Time: The duration of exposure to the compound may be insufficient to induce a measurable effect.

    • Assay Endpoint: The chosen cytotoxicity assay (e.g., MTT, LDH) may not be optimal. Consider a different assay that measures a different aspect of cell death (e.g., apoptosis via caspase activity).

  • Mechanism of Action: this compound is expected to function as a topoisomerase inhibitor, similar to other anthracyclines like aclarubicin.[1] This mechanism is cell cycle-dependent. Ensure your cells are actively proliferating.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

AklaviketonePathway This compound This compound TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibits DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Experimental Workflow for Cytotoxicity Assay

CytotoxicityWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

References

Technical Support Center: Aklaviketone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and preventing the degradation of aklaviketone during storage and experimental use. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, often to a colorless or different hue, suggests chemical degradation. This is a common indicator that the chromophore of the anthracycline structure has been altered.[1] Such changes can be triggered by exposure to light, high temperatures, extreme pH, or oxidizing agents. It is crucial to investigate the cause and assess the purity of your sample before proceeding with experiments.

Q2: I am observing a loss of biological activity in my this compound sample. Could this be due to degradation?

Yes, a loss of biological activity is a strong indicator of this compound degradation. The structural integrity of the molecule is essential for its function. Degradation can lead to the formation of inactive products. For instance, hydrolysis under slightly basic conditions can yield lipophilic degradation products with no cytostatic properties.[2]

Q3: What are the primary factors that can cause this compound to degrade in storage?

Based on studies of related anthracyclines, the primary factors contributing to degradation are:

  • pH: this compound is susceptible to both acidic and alkaline hydrolysis. Anthracyclines are known to be particularly unstable in alkaline conditions.[3][4]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[5]

  • Temperature: Elevated temperatures can accelerate hydrolytic and thermal degradation.[4][6]

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can lead to oxidative degradation.[1][7] The hydroquinone (B1673460) moiety of anthracyclines is susceptible to oxidation.[7]

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of anthracyclines.[2][8]

Q4: How can I prevent this compound degradation during storage?

To minimize degradation, adhere to the following storage best practices:

  • Temperature: Store this compound, both in solid form and in solution, at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • pH: If in solution, maintain a slightly acidic to neutral pH (around pH 4-6). Avoid alkaline conditions.

  • Atmosphere: For long-term storage of solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, use de-gassed solvents.

  • Container: Use high-quality, inert glass containers.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Problem 1: Unexpected peaks appear in my HPLC chromatogram.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the sample has been stored under the recommended conditions (low temperature, protected from light, appropriate pH).

    • Analyze a Fresh Sample: Prepare a fresh solution from a new vial of this compound and analyze it immediately to confirm the purity of the starting material.

    • Perform Forced Degradation Studies: To tentatively identify the degradation products, subject a small amount of your this compound sample to controlled stress conditions (see "Experimental Protocols" section). This can help match the unexpected peaks to specific degradation pathways.

    • Utilize Mass Spectrometry (LC-MS): If available, use LC-MS to obtain mass information on the unknown peaks, which is crucial for their identification.[3][9]

Problem 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Instability in the chosen solvent or storage conditions.

  • Troubleshooting Steps:

    • Evaluate Solvent: Ensure the solvent is of high purity and does not contain impurities that could catalyze degradation. Consider preparing solutions in a slightly acidic buffer if stability is an issue in neutral solvents.

    • Check pH of the Solution: Measure the pH of your stock solution. Even unbuffered aqueous solutions can have a pH that promotes hydrolysis.

    • Optimize Storage of Solutions: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Data Presentation: Summary of this compound Degradation

Stress ConditionExpected OutcomePotential Degradation Products
Acidic Hydrolysis Degradation of the glycosidic bond (if applicable in a glycosylated precursor) or other acid-labile groups.Aglycones (e.g., deglucosaminyl doxorubicin (B1662922) from doxorubicin).[3][4]
Alkaline Hydrolysis Rapid and extensive degradation.Complex mixture of degradation products, often with altered ring structures.[3][4]
Oxidative Degradation Formation of various oxidized products.Hydroxylated derivatives, hydroperoxides, and products of ring opening.[1][3][10]
Photodegradation Formation of various photoproducts.Can lead to N-oxides and other complex structures.[11]
Thermal Degradation Generally more stable, but degradation can occur at elevated temperatures.Dependent on the specific structure and conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][12]

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 N HCl.
  • Incubate at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
  • Neutralize the solution with 0.1 N NaOH before analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
  • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a shorter period due to higher reactivity (e.g., 30 minutes, 1, 2, 4 hours).
  • Neutralize the solution with 0.1 N HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide.
  • Incubate at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

4. Photolytic Degradation:

  • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Analyze the sample at appropriate time points. A control sample should be kept in the dark under the same conditions.

5. Thermal Degradation:

  • Heat a solid sample of this compound in a controlled temperature oven (e.g., 70°C) for a specified period (e.g., 1, 7, 14 days).
  • Dissolve the sample in a suitable solvent for analysis.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.

  • Column: A C18 or C8 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution is often necessary to resolve all components. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[3]

  • Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.[3]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Visualizations

aklaviketone_degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound acid_hydrolysis Acidic Conditions This compound->acid_hydrolysis H+ base_hydrolysis Alkaline Conditions This compound->base_hydrolysis OH- oxidizing_agent Oxidizing Agent (e.g., H2O2) This compound->oxidizing_agent [O] light Light (UV/Vis) This compound->light hydrolysis_products Hydrolytic Degradation Products acid_hydrolysis->hydrolysis_products base_hydrolysis->hydrolysis_products oxidative_products Oxidative Degradation Products oxidizing_agent->oxidative_products photo_products Photodegradation Products light->photo_products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Start: Suspected This compound Degradation check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Correct Storage and Re-analyze check_storage->improper_storage Improper analyze_fresh Analyze Fresh Sample check_storage->analyze_fresh Proper improper_storage->analyze_fresh fresh_ok Issue with Stored Sample analyze_fresh->fresh_ok Fresh Sample OK fresh_bad Issue with Starting Material analyze_fresh->fresh_bad Fresh Sample Shows Degradation forced_degradation Perform Forced Degradation Study fresh_ok->forced_degradation lc_ms_analysis LC-MS Analysis for Product Identification forced_degradation->lc_ms_analysis end End: Identify Degradation and Implement Prevention lc_ms_analysis->end

Caption: Troubleshooting workflow for this compound degradation.

References

challenges in the purification of aklaviketone and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of aklaviketone.

Frequently Asked Questions (FAQs)

Question Answer
What are the initial steps for extracting this compound from a Streptomyces galilaeus fermentation broth? Initially, the fermentation broth should be centrifuged to separate the mycelium from the supernatant. This compound and related anthracyclines are often found in both the mycelium and the broth. The mycelium should be extracted with a suitable organic solvent like acetone (B3395972) or methanol. The supernatant can be extracted with a water-immiscible solvent such as ethyl acetate (B1210297) or chloroform (B151607) after adjusting the pH to acidic conditions (around pH 3-4) to ensure the this compound is in its less polar, unionized form, which improves extraction efficiency.
What are the common impurities I might encounter during this compound purification? Impurities in this compound preparations can be broadly categorized as: • Related anthracyclines: Structurally similar compounds from the biosynthetic pathway, such as aklavinone, 7-deoxyaklavinone, and various glycosylated forms. • Media components: Residual nutrients and metabolites from the fermentation medium. • Degradation products: this compound can be susceptible to degradation, especially at non-optimal pH and temperatures. Common degradation pathways may include hydrolysis or oxidation.
What is the general stability of this compound? This compound, like other anthracyclines, can be sensitive to pH and temperature. It is generally more stable under acidic to neutral conditions. Alkaline conditions should be avoided as they can lead to degradation. For storage, it is recommended to keep purified this compound in a cool, dark place, and dissolved in a suitable organic solvent. Long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis.
Which chromatographic techniques are most effective for this compound purification? Both normal-phase and reverse-phase chromatography can be employed. • Normal-phase chromatography: Using a silica (B1680970) gel stationary phase and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is effective for separating this compound from more polar impurities. • Reverse-phase high-performance liquid chromatography (RP-HPLC): This is a powerful technique for high-resolution separation of this compound from closely related anthracyclines. A C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or TFA to improve peak shape) is commonly used.
What are suitable crystallization conditions for obtaining high-purity this compound? Crystallization is an effective final purification step. The choice of solvent is critical. A common strategy is to dissolve the partially purified this compound in a good solvent (e.g., acetone, chloroform) and then slowly add a poor solvent (an anti-solvent, e.g., hexane, petroleum ether) until turbidity is observed. Allowing the solution to stand at a low temperature (e.g., 4°C) can promote the formation of high-purity crystals.

Troubleshooting Guides

Low Yield After Extraction
Symptom Possible Cause Solution
Low concentration of this compound in the organic extract.Incomplete cell lysis: If a significant amount of this compound remains in the mycelium.Ensure thorough homogenization or sonication of the mycelium in the extraction solvent to achieve complete cell disruption.
Incorrect pH during liquid-liquid extraction: If the pH of the supernatant is not acidic enough, this compound will be in its ionized, more polar form, leading to poor partitioning into the organic solvent.Adjust the pH of the supernatant to approximately 3-4 before extraction with a water-immiscible organic solvent.
Insufficient solvent volume or extraction cycles: The volume of the extraction solvent may not be sufficient to fully extract the this compound.Increase the volume of the organic solvent and/or perform multiple extraction cycles (e.g., 3 times) to ensure complete recovery.
Emulsion formation: The presence of lipids and other macromolecules can lead to the formation of a stable emulsion layer between the aqueous and organic phases, trapping the product.To break the emulsion, you can try adding a saturated brine solution, gentle centrifugation, or filtering the entire mixture through a bed of celite.
Poor Resolution in Chromatography
Symptom Possible Cause Solution
Co-elution of this compound with other anthracyclines in HPLC.Inappropriate mobile phase composition: The polarity of the mobile phase may not be optimal for separating compounds with very similar structures.For RP-HPLC, perform a gradient elution with a shallow gradient of acetonitrile in water. For normal-phase chromatography, carefully optimize the ratio of the polar modifier (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane).
Column overloading: Injecting too much sample onto the column can lead to broad, overlapping peaks.Reduce the amount of sample injected onto the column. Consider using a larger diameter column for preparative separations.
Poor peak shape (tailing or fronting): This can be caused by secondary interactions with the stationary phase or issues with the mobile phase pH.For RP-HPLC, adding a small amount of an ion-pairing agent or an acid (e.g., 0.1% TFA) to the mobile phase can improve peak shape. Ensure the sample is dissolved in the mobile phase.
Product Degradation During Purification
Symptom Possible Cause Solution
Appearance of new, unexpected peaks in HPLC chromatograms after purification steps.Exposure to high temperatures: this compound may be thermolabile.Perform all purification steps, especially solvent evaporation, at low temperatures using a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40°C).
Exposure to alkaline conditions: Anthracyclines are generally unstable at high pH.Maintain a slightly acidic to neutral pH throughout the purification process. Use buffered solutions where necessary.
Exposure to light: Some anthracyclines are light-sensitive.Protect the sample from direct light by using amber-colored glassware or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces galilaeus Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth (e.g., 5000 x g for 15 minutes) to separate the mycelium and the supernatant.

  • Mycelium Extraction:

    • Suspend the mycelial pellet in acetone (1:10 w/v).

    • Homogenize or sonicate the suspension to ensure complete cell lysis.

    • Filter the mixture to remove cell debris.

    • Evaporate the acetone from the filtrate under reduced pressure.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 3.5 with a suitable acid (e.g., 1M HCl).

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers.

  • Concentration:

    • Combine the extract from the mycelium with the ethyl acetate extract from the supernatant.

    • Wash the combined organic phase with a saturated NaCl solution to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. For example:

    • Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (v/v)

    • 90:10 Hexane:Ethyl Acetate (v/v)

    • 85:15 Hexane:Ethyl Acetate (v/v)

    • Continue to increase the polarity as needed.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification Step Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Solvent Extraction 10-3080-95High initial recovery, good for initial cleanup.Low selectivity, co-extracts many impurities.
Silica Gel Chromatography 70-9060-80Good for removing polar impurities, scalable.Can be time-consuming, potential for product degradation on silica.
Preparative RP-HPLC >9540-60High resolution, excellent for separating closely related compounds.Lower capacity, more expensive solvents and equipment.
Crystallization >9970-90 (from purified material)Yields very high purity product, cost-effective final step.Requires a relatively pure starting material, yield can be variable.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation mycelium Mycelium centrifugation->mycelium supernatant Supernatant centrifugation->supernatant mycelium_extraction Mycelium Extraction (e.g., Acetone) mycelium->mycelium_extraction supernatant_extraction Supernatant Extraction (e.g., Ethyl Acetate, pH 3.5) supernatant->supernatant_extraction crude_extract Crude this compound Extract mycelium_extraction->crude_extract supernatant_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Initial Purification hplc Preparative RP-HPLC column_chromatography->hplc High-Resolution Separation crystallization Crystallization hplc->crystallization Final Polishing pure_this compound High-Purity this compound crystallization->pure_this compound troubleshooting_logic cluster_problem_analysis Problem Analysis cluster_solutions Potential Solutions start Low Purity of this compound check_extraction Review Extraction Protocol start->check_extraction check_chromatography Analyze Chromatography Data start->check_chromatography check_stability Consider Product Stability start->check_stability add_step Add a Purification Step (e.g., Crystallization) start->add_step Purity still insufficient optimize_ph Optimize Extraction pH check_extraction->optimize_ph Inefficient Extraction change_solvent Change Chromatography Solvents/Gradient check_chromatography->change_solvent Poor Separation reduce_temp Lower Temperature During Processing check_stability->reduce_temp Degradation Observed

Technical Support Center: Enhancing the Long-Term Stability of Aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the long-term stability of aklaviketone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: this compound is a specific anthracycline intermediate, and dedicated stability studies are not extensively available in public literature. Therefore, the guidance provided here is extrapolated from the known chemical properties of related anthracyclines and polyketides. Researchers should validate these recommendations for their specific experimental conditions.

Troubleshooting Guide

Q1: My this compound solution has changed color from reddish-orange to a brownish hue. What could be the cause?

A1: A color change in your this compound solution is a primary indicator of chemical degradation. This is often due to oxidation of the anthraquinone (B42736) core, a common degradation pathway for anthracyclines. Exposure to oxygen, light, and elevated temperatures can accelerate this process.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the solution is stored in a tightly sealed, amber-colored vial to protect it from light and oxygen. Storage at low temperatures (-20°C or -80°C) is highly recommended.

  • Solvent Purity: Use high-purity, degassed solvents for preparing your solutions. Peroxides in older solvents can initiate oxidative degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Q2: I've observed a precipitate forming in my this compound stock solution. What should I do?

A2: Precipitation can occur due to several factors, including poor solubility, changes in pH, or the formation of insoluble degradation products.

Troubleshooting Steps:

  • Verify Solubility: Confirm the concentration of your stock solution is within the known solubility limits for the solvent used. This compound, like many polyketides, may have limited aqueous solubility.

  • Check pH: The solubility of anthracyclines can be pH-dependent.[1][2] Ensure the pH of your solution has not shifted. Buffering the solution may be necessary for certain applications.

  • Assess for Degradation: The precipitate could be a result of degradation. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, it is likely a degradation product, and the stock solution should be discarded. A stability-indicating analytical method, such as HPLC, can be used to analyze the supernatant for the presence of the parent compound and any degradation products.

Q3: I am seeing a progressive loss of biological activity or a decrease in the peak area of this compound in my HPLC analysis over time. How can I mitigate this?

A3: A gradual loss of active compound is a clear sign of instability. The primary culprits are likely hydrolysis, oxidation, or photodegradation.

Mitigation Strategies:

  • pH Control: Hydrolysis of the ester group in this compound can occur at acidic or alkaline pH.[1][2] Maintaining the solution at a neutral or slightly acidic pH (around 4-6) is often optimal for the stability of similar anthracyclines.[1]

  • Use of Antioxidants: To combat oxidative degradation, consider adding antioxidants to your solution.[3][4][5] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with your experiments.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective method to enhance stability by removing water, which is often involved in degradation pathways.[6][7][8] The lyophilized powder should be stored at low temperatures under a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for storing this compound?

A1: this compound is a polyketide and is expected to have higher solubility in organic solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are commonly used.[8] However, for long-term storage, it is crucial to use high-purity, anhydrous grades of these solvents to minimize water-mediated degradation. For aqueous buffers, the pH should be carefully controlled, and the use of co-solvents may be necessary to achieve the desired concentration.

Q2: How does temperature affect the stability of this compound?

A2: As with most chemical compounds, higher temperatures accelerate the rate of degradation. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable. It is important to minimize freeze-thaw cycles, as this can also contribute to degradation. Aliquoting stock solutions into single-use vials is a good practice.

Q3: Is this compound sensitive to light?

A3: Yes, the anthraquinone chromophore in this compound's structure makes it susceptible to photodegradation.[9][10][11] Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation. Always handle this compound and its solutions in low-light conditions and store them in light-protecting containers (e.g., amber vials).

Q4: Can I use metal spatulas or containers when handling this compound?

A4: It is advisable to avoid direct contact with metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). Anthracyclines can chelate metal ions, which can catalyze the formation of reactive oxygen species and accelerate degradation.[12] Use glass or polypropylene (B1209903) labware for handling and storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV-Vis or PDA detector

  • pH meter

  • Water bath

  • Photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV/MS to identify and quantify the degradation products.

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol provides a general method for preparing a more stable solution of this compound for use in experiments.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Prepare Antioxidant Stock: Prepare a 10 mg/mL stock solution of BHT in anhydrous DMSO.

  • Weigh this compound: In a sterile, amber glass vial, accurately weigh the desired amount of this compound.

  • Add Antioxidant: Add the BHT stock solution to the this compound to achieve a final BHT concentration of 0.01-0.1%. The optimal concentration should be determined experimentally.

  • Dissolve in DMSO: Add the required volume of anhydrous DMSO to achieve the final desired concentration of this compound.

  • Inert Gas Purge: Gently purge the headspace of the vial with a stream of inert gas for 30-60 seconds to displace oxygen.

  • Seal and Store: Immediately cap the vial tightly and store at -20°C or -80°C.

Data Presentation

Stress Condition Typical Observation Primary Degradation Pathway (Hypothesized) Mitigation Strategy
Acidic pH Loss of parent compoundHydrolysis of the methyl esterMaintain pH between 4 and 6
Alkaline pH Rapid color change and degradationHydrolysis and other base-catalyzed reactionsMaintain pH between 4 and 6
Oxidation (e.g., H₂O₂) Color change (browning)Oxidation of the anthraquinone nucleusUse of antioxidants, inert atmosphere
Elevated Temperature Increased degradation rateAccelerates all degradation pathwaysStore at low temperatures (-20°C or below)
Light Exposure Color change, loss of potencyPhotodegradation of the chromophoreStore in amber vials, handle in low light

Visualizations

degradation_pathway cluster_stressors Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->this compound Photodegradation Heat Heat Heat->this compound Thermolysis Oxygen / ROS Oxygen / ROS Oxygen / ROS->this compound Oxidation Acid / Base Acid / Base Acid / Base->this compound Hydrolysis

Caption: Generalized degradation pathways of this compound under various stress factors.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) stress->analysis data Identify & Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile pathway->end

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_stability cluster_strategies Stabilization Strategies start Instability Observed (e.g., Color Change, Precipitation) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Properties (Solvent, pH, Concentration) start->check_solution implement_stabilization Implement Stabilization Strategy check_storage->implement_stabilization check_solution->implement_stabilization reanalyze Re-analyze for Stability implement_stabilization->reanalyze strategy1 Control pH (4-6) strategy2 Add Antioxidant strategy3 Lyophilize for Long-Term Storage strategy4 Use High-Purity, Degassed Solvents

Caption: Logical troubleshooting workflow for addressing this compound instability.

References

Technical Support Center: Investigating Mechanisms of Resistance to Aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to aklaviketone, a key intermediate in the biosynthesis of aclacinomycins and a member of the anthracycline family of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to anthracyclines like this compound and its derivatives?

A1: The most commonly observed mechanisms of resistance to anthracyclines include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), actively removes the drug from the cell, reducing its intracellular concentration.[1][2][3]

  • Alterations in the drug target: this compound and its derivatives target DNA topoisomerase II. Mutations in the gene encoding this enzyme, or changes in its expression level, can prevent effective drug binding and lead to resistance.[1][4][5][6]

  • Enhanced drug metabolism: Increased activity of metabolic enzymes, particularly aldo-keto reductases (AKRs), can lead to the inactivation of the drug.[7][8][9][10]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the cytotoxic effects of the drug, promoting cell survival and proliferation.[2][3][11][12]

Q2: My cells are showing resistance to this compound, but I don't see any mutations in the Topoisomerase II gene. What other mechanisms should I investigate?

A2: In the absence of Topoisomerase II mutations, you should consider the following potential resistance mechanisms:

  • Drug Efflux: Assess the expression and activity of efflux pumps like P-glycoprotein.

  • Metabolic Inactivation: Investigate the expression and activity of aldo-keto reductases (AKRs) and other drug-metabolizing enzymes.

  • Bypass Signaling: Profile key survival and proliferation pathways such as PI3K/AKT and MAPK/ERK to identify any upregulation or activation.[3]

Q3: How can I determine if drug efflux is the cause of resistance in my cell line?

A3: You can investigate the role of efflux pumps through several experimental approaches:

  • Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to measure the mRNA and protein levels of common efflux pump genes (e.g., ABCB1 for P-gp).

  • Functional Assays: Employ fluorescent drug accumulation assays (e.g., using Rhodamine 123 or Calcein-AM) in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) or cyclosporine A). A significant increase in intracellular fluorescence in the presence of an inhibitor suggests efflux pump activity.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Variation Ensure consistent cell numbers are seeded across all wells. Perform a cell count immediately before plating.
Drug Instability Prepare fresh drug dilutions for each experiment. Protect this compound solutions from light and store them at the recommended temperature.
Assay Incubation Time Optimize and standardize the incubation time with the drug. A time-course experiment can help determine the optimal endpoint.
Metabolic Activity of Cells Ensure cells are in the logarithmic growth phase during the experiment. Cell health and metabolic state can influence drug sensitivity.
Problem 2: No significant difference in Topoisomerase II expression or sequence between sensitive and resistant cells.
Possible Cause Troubleshooting Step
Post-Translational Modifications Investigate post-translational modifications of Topoisomerase II, such as phosphorylation, which can affect its activity and drug binding without altering its expression level or primary sequence.[6][13]
Subcellular Localization Use immunofluorescence or cell fractionation followed by Western blotting to determine if the subcellular localization of Topoisomerase II is altered in resistant cells, preventing it from reaching its nuclear target.
Alternative Resistance Mechanisms If Topoisomerase II appears unaltered, shift focus to investigating other potential mechanisms like drug efflux or metabolic inactivation.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Fold ResistanceP-gp Expression (Relative to Sensitive)AKR1C3 Expression (Relative to Sensitive)
Sensitive (e.g., P388)0.1 ± 0.0211.01.0
Resistant Subline A2.5 ± 0.32515.21.3
Resistant Subline B0.8 ± 0.181.29.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression
  • Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: qRT-PCR for Aldo-Keto Reductase (AKR) Gene Expression
  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the AKR gene of interest (e.g., AKR1C3) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Visualizations

aklaviketone_resistance_mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus Aklaviketone_ext This compound (Extracellular) Aklaviketone_int This compound (Intracellular) Aklaviketone_ext->Aklaviketone_int Diffusion Topoisomerase_II Topoisomerase II Aklaviketone_int->Topoisomerase_II Inhibition Pgp P-gp Efflux Pump Aklaviketone_int->Pgp AKR Aldo-Keto Reductase Aklaviketone_int->AKR DNA_Damage DNA Damage & Apoptosis Topoisomerase_II->DNA_Damage Induces Pgp->Aklaviketone_ext Efflux (Resistance) Inactive_Metabolite Inactive Metabolite AKR->Inactive_Metabolite Metabolism (Resistance) Bypass_Pathway Bypass Survival Pathway Cell_Survival Cell Survival & Proliferation Bypass_Pathway->Cell_Survival Promotes (Resistance) troubleshooting_workflow start Start: this compound Resistance Observed check_topo Analyze Topoisomerase II (Sequence & Expression) start->check_topo topo_altered Topoisomerase II Altered check_topo->topo_altered Yes check_efflux Investigate Drug Efflux (P-gp Expression/Activity) check_topo->check_efflux No end Mechanism(s) Identified topo_altered->end efflux_increased Efflux Increased check_efflux->efflux_increased Yes check_metabolism Assess Drug Metabolism (AKR Expression/Activity) check_efflux->check_metabolism No efflux_increased->end metabolism_increased Metabolism Increased check_metabolism->metabolism_increased Yes check_bypass Profile Bypass Signaling Pathways check_metabolism->check_bypass No metabolism_increased->end bypass_activated Bypass Pathway Activated check_bypass->bypass_activated Yes bypass_activated->end

References

refining bioassay protocols for consistent aklaviketone results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols for consistent and reliable results with aklaviketone.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an anthracycline antibiotic. Compounds in this class are known to exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting topoisomerase II, which is crucial for DNA replication and repair. Additionally, anthracyclines are known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. It is also plausible that this compound modulates signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.

Q2: Which type of bioassay is most suitable for determining the cytotoxicity of this compound?

A2: Several assays are suitable, with the choice often depending on the specific research question and available laboratory equipment. Commonly used methods include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • SRB Assay: A protein stain that provides a measure of cell mass.

For a comprehensive understanding, it is often beneficial to use more than one method to confirm results.

Q3: How should I prepare and store this compound for use in bioassays?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. Working solutions should be prepared by diluting the stock in the appropriate cell culture medium immediately before use to minimize degradation. It is advisable to perform a solubility test to ensure the compound remains dissolved at the highest concentration used in the assay.

Q4: What are the critical controls to include in an this compound bioassay?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

  • Positive Control: A well-characterized cytotoxic agent to confirm that the assay is performing as expected.

  • Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance or fluorescence.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, SRB, LDH)
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Pipetting errorsCalibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Low signal or no dose-response Incorrect this compound concentrationVerify the concentration of your stock solution. Prepare fresh dilutions for each experiment.
Insufficient incubation timeOptimize the incubation time for your specific cell line and this compound concentrations. A time-course experiment may be necessary.
Cell line is resistant to this compoundTest a higher concentration range or a different, more sensitive cell line.
This compound instabilityPrepare fresh working solutions immediately before use. Minimize exposure to light if the compound is light-sensitive.
High background signal Contamination of cell cultureRegularly check cultures for microbial contamination. Use aseptic techniques.
Reagent issuesCheck the expiration dates of assay reagents. Prepare fresh reagents as needed.
Topoisomerase II Inhibition Assays
Problem Possible Cause Solution
No inhibition observed Inactive this compoundConfirm the integrity of the this compound stock solution.
Insufficient enzyme concentrationOptimize the concentration of topoisomerase II in the reaction.
Incorrect reaction conditionsVerify the composition and pH of the reaction buffer. Ensure the incubation temperature and time are optimal.
Inconsistent results Variability in enzyme activityUse a fresh aliquot of enzyme for each experiment. Avoid repeated freeze-thaw cycles.
DNA substrate qualityUse high-quality, supercoiled plasmid DNA.
Reactive Oxygen Species (ROS) Assays
Problem Possible Cause Solution
High basal ROS levels in control cells Cell stressHandle cells gently during seeding and treatment. Ensure optimal cell culture conditions.
Autofluorescence of this compoundRun a control with this compound in the absence of the ROS probe to check for intrinsic fluorescence.
No increase in ROS after treatment Insufficient this compound concentrationIncrease the concentration of this compound.
Incorrect timing of measurementPerform a time-course experiment to determine the optimal time point for ROS measurement after treatment.
ROS probe instability or degradationProtect the ROS probe from light. Prepare fresh working solutions immediately before use.

Data Presentation

The following tables are templates for summarizing quantitative data from this compound bioassays. Please note that the data presented here is illustrative and should be replaced with your experimental results.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT481.5
A549 (Lung Cancer)SRB722.8
HCT116 (Colon Cancer)LDH485.2

Table 2: Topoisomerase II Inhibition by this compound

This compound Concentration (µM)% Inhibition of Topo II Activity
0.115
145
1085
10098

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound

Cell LineThis compound Concentration (µM)Fold Increase in ROS (vs. Control)
HeLa (Cervical Cancer)11.8
53.5
106.2

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the this compound dilutions or control medium.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Topoisomerase II Relaxation Assay
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and topoisomerase II enzyme.

  • This compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose (B213101) gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

Intracellular ROS Measurement (DCFDA Assay)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Remove the medium and incubate the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • This compound Treatment: Add fresh medium containing various concentrations of this compound or controls.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat Cells with this compound A->C B Culture and Seed Cells B->C D Incubate C->D E Perform Assay Readout (MTT, LDH, ROS, etc.) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate Results (e.g., IC50) F->G

Caption: A generalized workflow for performing a cell-based bioassay with this compound.

Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induction TopoII Topoisomerase II This compound->TopoII inhibition PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt inhibition? NFkB NF-κB Pathway This compound->NFkB inhibition? DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest TopoII->DNA_Damage Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival NFkB->Proliferation_Survival Apoptosis->Proliferation_Survival inhibits Cell_Cycle_Arrest->Proliferation_Survival inhibits

Caption: Putative signaling pathways affected by this compound, leading to decreased cell proliferation and survival.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Stability & Expiration Start->Check_Reagents Yes Consistent_Results Consistent Results Start->Consistent_Results No Check_Cells Verify Cell Health & Seeding Density Check_Reagents->Check_Cells Check_Protocol Review Protocol Steps & Incubation Times Check_Cells->Check_Protocol Check_Equipment Calibrate Pipettes & Plate Reader Check_Protocol->Check_Equipment Optimize Optimize Assay Parameters (e.g., Concentration, Time) Check_Equipment->Optimize Optimize->Consistent_Results

Technical Support Center: Minimizing Off-Target Effects of Aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of aklaviketone in experimental settings. Given that specific data on this compound's off-target profile is limited, this guide emphasizes general principles for characterizing and mitigating off-target effects of novel small molecules, with a focus on strategies relevant to anthracycline-class compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is an anthracycline-like compound. While its precise mechanism is not as extensively studied as other anthracyclines, it is expected to function primarily through the inhibition of topoisomerase II and by causing histone eviction from chromatin. This leads to the disruption of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells.

Q2: What are the likely off-target effects of this compound?

Direct experimental data on this compound's off-target profile is scarce. However, based on its structural similarity to other anthracyclines like aclarubicin (B47562) and doxorubicin (B1662922), potential off-target effects may include:

  • Cardiotoxicity: A well-documented side effect of many anthracyclines, often linked to the generation of reactive oxygen species (ROS) and DNA damage in cardiac cells.[1][2] Aclarubicin, a related compound, is noted for its lower cardiotoxicity, which is attributed to its reduced capacity to induce double-stranded DNA breaks compared to doxorubicin.[2][3][4]

  • Interaction with other kinases: Many small molecule inhibitors can bind to unintended kinases due to the conserved nature of the ATP-binding pocket.[5]

  • Mitochondrial dysfunction: Some related compounds have been shown to interfere with mitochondrial respiration and β-oxidation.[6]

Q3: How can I proactively minimize off-target effects in my experiments?

Several strategies can be employed to reduce the impact of off-target effects:

  • Dose-Response Studies: Determine the minimal concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target molecules.

  • Use of Control Compounds: Include structurally similar but biologically inactive analogs of this compound as negative controls. This helps to distinguish the effects of the specific molecule from those of its general chemical scaffold.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the intended target of this compound. If the observed phenotype persists in the absence of the target, it is likely due to an off-target effect.[7]

  • Orthogonal Assays: Confirm key findings using multiple, independent experimental methods to ensure the observed effect is not an artifact of a particular assay.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
High cellular toxicity at low concentrations This compound may have potent off-target effects on essential cellular machinery.1. Perform a detailed dose-response curve to identify a narrower effective concentration range.2. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary endpoint.3. Use a Cellular Thermal Shift Assay (CETSA) to identify unintended protein binding partners.
Inconsistent results across different cell lines The expression levels of the intended target or off-target proteins may vary between cell lines.1. Quantify the protein levels of your target of interest in each cell line using Western blotting or mass spectrometry.2. Consider performing a proteomic analysis to identify differentially expressed proteins that could be off-targets.3. Test this compound in a cell line with a known resistance mechanism to other anthracyclines.
Phenotype does not match known effects of targeting the intended pathway The observed phenotype may be a result of this compound hitting an unexpected target or pathway.1. Perform a kinase screen to identify potential off-target kinases.2. Use pathway analysis software to identify signaling networks that might be affected by the observed off-target interactions.3. Validate key off-target interactions using genetic (e.g., siRNA, CRISPR) or pharmacological approaches.

Comparative Data of Related Anthracyclines

Parameter Doxorubicin Aclarubicin Key Difference & Implication for this compound
Primary On-Target Mechanism Topoisomerase II poisoning, Histone EvictionPrimarily Histone Eviction, weaker Topoisomerase II inhibitionThis compound's primary mechanism should be experimentally determined, but it may have a profile more similar to aclarubicin, potentially with lower DNA damage-related toxicity.[2][3]
Known Major Off-Target Toxicity Cardiotoxicity (high incidence)Cardiotoxicity (lower incidence)This compound may exhibit a more favorable cardiotoxicity profile, but this must be experimentally verified.[2][4]
Induction of DNA Double-Strand Breaks HighLowThis is a critical parameter to assess for this compound to predict its potential for cardiotoxicity.[3][4]
Induction of Immunogenic Cell Death (ICD) YesYesThis compound is likely to induce ICD, a desirable trait for an anti-cancer agent.[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context and can also be used to identify off-targets.[8][9][10]

Objective: To determine if this compound binds to a specific protein target in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time.

  • Harvesting: Wash cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thawing or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

Expected Results: If this compound binds to the target protein, the protein will be more resistant to thermal denaturation. This will result in a stronger band on the Western blot at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.

Protocol 2: Kinase Profiling

Objective: To identify unintended kinase targets of this compound.

Description: This is typically performed as a service by specialized companies. Researchers provide the compound, and the service provider screens it against a large panel of purified kinases (often several hundred). The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is calculated.

Data Interpretation: The results will be a list of kinases and the degree to which this compound inhibits their activity at a given concentration. "Hits" are kinases that are inhibited above a certain threshold (e.g., >50% inhibition). It is crucial to follow up on significant hits with secondary assays to confirm the interaction and determine the IC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation cluster_validation Validation & Refinement phenotype Observe Unexpected Phenotype dose_response Dose-Response Curve phenotype->dose_response genetic_validation Genetic Validation (CRISPR) phenotype->genetic_validation cetsa CETSA phenotype->cetsa kinase_screen Kinase Screen phenotype->kinase_screen refine_protocol Refine Experimental Protocol genetic_validation->refine_protocol secondary_assays Secondary Assays (IC50) cetsa->secondary_assays kinase_screen->secondary_assays secondary_assays->refine_protocol

Caption: Workflow for investigating potential off-target effects.

signaling_pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound topoisomerase Topoisomerase II This compound->topoisomerase Inhibits histone_eviction Histone Eviction This compound->histone_eviction Induces cardiac_cells Cardiac Cells This compound->cardiac_cells kinases Off-Target Kinases This compound->kinases mitochondria Mitochondria This compound->mitochondria dna_replication DNA Replication/Transcription Inhibition topoisomerase->dna_replication histone_eviction->dna_replication apoptosis Apoptosis dna_replication->apoptosis ros ROS Production cardiac_cells->ros altered_signaling Altered Signaling kinases->altered_signaling mito_dysfunction Mitochondrial Dysfunction mitochondria->mito_dysfunction

Caption: this compound's potential on- and off-target pathways.

References

Validation & Comparative

Aklaviketone Versus Doxorubicin: A Comparative Mechanism Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic profiles of aklaviketone and the widely used chemotherapeutic agent, doxorubicin (B1662922). Due to the limited availability of direct experimental data for this compound, this guide leverages data for the structurally related and well-characterized second-generation anthracycline, aclarubicin (B47562) (also known as aclacinomycin A), as a surrogate for comparative analysis. Both compounds belong to the anthracycline class of antibiotics, which are known to exert their anticancer effects through a multi-pronged attack on cancer cells. This guide delves into the key mechanistic pillars of their action: DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanisms of Action: A Comparative Overview

Doxorubicin and aclarubicin, while sharing the characteristic tetracyclic quinone structure of anthracyclines, exhibit notable differences in their molecular interactions and cellular consequences. These differences are believed to contribute to their distinct efficacy and toxicity profiles.

Doxorubicin is a first-generation anthracycline that has been a cornerstone of cancer chemotherapy for decades. Its potent anticancer activity is attributed to its ability to:

  • Intercalate into DNA: The planar aromatic rings of doxorubicin insert between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[1][2]

  • Poison Topoisomerase II: Doxorubicin stabilizes the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[3][4]

  • Generate Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide (B77818) radicals and other ROS that cause oxidative damage to cellular components, including DNA, lipids, and proteins. This mechanism is also heavily implicated in its dose-limiting cardiotoxicity.[5][6]

Aclarubicin (Aclacinomycin A) , a second-generation anthracycline, was developed to improve upon the therapeutic index of earlier anthracyclines. Its proposed mechanisms of action include:

  • DNA Intercalation: Similar to doxorubicin, aclarubicin intercalates into DNA, disrupting its normal function.[1][7] However, the nature and affinity of this binding may differ.

  • Catalytic Inhibition of Topoisomerase II: Unlike doxorubicin, which acts as a topoisomerase II poison, aclarubicin is considered a catalytic inhibitor. It is thought to interfere with the enzyme's activity without stabilizing the DNA-cleavage complex, thereby inducing fewer DNA double-strand breaks.[1][8] Aclarubicin has also been shown to act as a topoisomerase I poison.[1][8]

  • Generation of Reactive Oxygen Species: Aclarubicin can also generate ROS, though the extent and clinical implications compared to doxorubicin are areas of ongoing investigation.[1]

Quantitative Data Comparison

The following tables summarize available quantitative data comparing the activity of doxorubicin and aclarubicin.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueCitation
DoxorubicinK562Chronic Myelogenous Leukemia8306 nM[9]
DoxorubicinMDA-MB-231Breast Cancer6602 nM[9]
DoxorubicinB16F10MelanomaNot Specified[10]
DoxorubicinHepG2Liver CancerNot Specified[10]
AclarubicinV79Chinese Hamster Lung FibroblastsInhibition at 0-1.8 µM[11]
Aclarubicinirs-2Chinese Hamster OvaryInhibition at 0-1.8 µM[11]

Table 2: DNA Intercalation and Topoisomerase II Inhibition

ParameterDoxorubicinAclarubicinCitation
DNA Binding Constant (K) Varies by sequence and conditionsApparent association constant of ~1.2 x 10⁶ M⁻¹ for native DNA[2][12]
Topoisomerase II Mechanism Poison (stabilizes cleavage complex)Catalytic Inhibitor (inhibits enzyme activity) and Topoisomerase I Poison[1][3][8]

Table 3: Cardiotoxicity

ParameterDoxorubicinAclarubicinCitation
Incidence of Congestive Heart Failure 1% at 300 mg/m², 4% at 450 mg/m²Lower incidence of cardiomyopathy compared to doxorubicin in clinical observations.[1][7][13]
Clinical Observations Dose-dependent cardiotoxicity is a major limitation.Considered to have a better cardiotoxicity profile.[1][7][13][14]

Experimental Protocols

DNA Intercalation Assay (DNA Unwinding Assay)

This assay determines if a compound unwinds supercoiled DNA, a characteristic of DNA intercalators.

Principle: DNA intercalators introduce a local unwinding of the DNA double helix. In the presence of a type I topoisomerase, which relaxes supercoiled DNA, this unwinding leads to a compensatory positive supercoiling in the rest of the molecule. When the drug and enzyme are removed, the resulting DNA is more supercoiled than the relaxed control.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mM EDTA, and 30 µg/ml BSA), and varying concentrations of the test compound (this compound/aclarubicin or doxorubicin).

  • Enzyme Addition: Add a sufficient amount of calf thymus topoisomerase I to relax the plasmid DNA in the absence of the drug.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Agarose (B213101) Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium (B1194527) bromide.

  • Visualization: Visualize the DNA bands under UV light. Intercalating agents will cause the relaxed DNA to migrate faster, appearing as more supercoiled topoisomers in a dose-dependent manner.

Topoisomerase II Inhibition Assay

This section describes two common assays to differentiate between topoisomerase II poisons and catalytic inhibitors.

Principle: Topoisomerase II can unlink the interlocked DNA minicircles of kinetoplast DNA (kDNA). Catalytic inhibitors of topoisomerase II will prevent this decatenation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catalytic inhibitors will show a dose-dependent inhibition of kDNA decatenation, resulting in a higher proportion of catenated DNA remaining at the top of the gel.[15][16]

Principle: Topoisomerase II poisons stabilize the covalent intermediate between the enzyme and DNA, leading to the accumulation of linear DNA from a circular plasmid substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and topoisomerase II assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Enzyme Addition: Add human topoisomerase IIα.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA forms (supercoiled, relaxed, linear) on a 1% agarose gel.

  • Visualization: Stain with ethidium bromide and visualize. Topoisomerase II poisons will induce a dose-dependent increase in the amount of linear DNA.[15][17]

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound/aclarubicin or doxorubicin for a specified time. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.

  • Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS.[6][18]

Signaling Pathways and Experimental Workflows

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Poisoning Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling Apoptosis Apoptosis DNA->Apoptosis DNA Damage Topoisomerase_II->DNA Creates double-strand breaks ROS ROS ROS->DNA Oxidative Damage Cell_Membrane Cell_Membrane ROS->Cell_Membrane Lipid Peroxidation Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Mitochondria->ROS Generation Cell_Membrane->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis and cardiotoxicity.

Aclarubicin_Mechanism Aclarubicin Aclarubicin DNA DNA Aclarubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Aclarubicin->Topoisomerase_II Catalytic Inhibition Topoisomerase_I Topoisomerase_I Aclarubicin->Topoisomerase_I Poisoning Mitochondria Mitochondria Aclarubicin->Mitochondria Redox Cycling Reduced_Cardiotoxicity Reduced_Cardiotoxicity Aclarubicin->Reduced_Cardiotoxicity Potentially Apoptosis Apoptosis DNA->Apoptosis Replication/Transcription Block Topoisomerase_I->DNA Single-strand breaks ROS ROS ROS->Apoptosis Mitochondria->ROS Generation

Caption: Aclarubicin's proposed mechanism, highlighting its distinct topoisomerase inhibition profile.

Experimental_Workflow cluster_DNA_Intercalation DNA Intercalation Assay cluster_Topo_II_Inhibition Topoisomerase II Inhibition Assays cluster_ROS_Detection ROS Detection Assay a1 Incubate supercoiled DNA with Topo I and drug a2 Stop reaction a1->a2 a3 Agarose Gel Electrophoresis a2->a3 a4 Analyze DNA unwinding a3->a4 b1 Decatenation Assay (kDNA) b3 Analyze inhibition of decatenation b1->b3 b2 Cleavage Complex Assay (plasmid) b4 Analyze formation of linear DNA b2->b4 c1 Treat cells with drug c2 Load with DCFH-DA probe c1->c2 c3 Measure fluorescence c2->c3 c4 Quantify ROS levels c3->c4

Caption: Workflow for the key experimental assays to compare mechanisms of action.

Conclusion

This comparative guide highlights the key mechanistic differences between doxorubicin and aclarubicin, used here as a proxy for the less-studied this compound. While both are effective anticancer agents, their distinct interactions with topoisomerase II and potentially different capacities for ROS generation may underlie their varying clinical profiles, particularly concerning cardiotoxicity. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the specific mechanisms of this compound and its potential advantages in cancer therapy. Further research is warranted to obtain direct comparative data for this compound to validate these extrapolated findings.

References

A Comparative Analysis of the Cytotoxic Effects of Aklaviketone and Aclarubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of aklaviketone and its glycosidic counterpart, aclarubicin (B47562). While both are anthracycline compounds, their efficacy and mechanisms of action exhibit notable differences. This document summarizes available experimental data, outlines relevant methodologies, and visualizes key cellular pathways to aid in research and drug development.

Note on Terminology: The term "this compound" is not widely used in the reviewed scientific literature. It is presumed to refer to aklavinone (B1666741) , the aglycone of aclarubicin (aclacinomycin A). This guide will proceed under this assumption.

Executive Summary

Aclarubicin, a second-generation anthracycline, demonstrates potent cytotoxic effects against a variety of cancer cell lines. Its mechanism of action is multifaceted, involving inhibition of topoisomerases, generation of reactive oxygen species (ROS), and induction of apoptosis. In contrast, available data suggests that its aglycone, aklavinone, possesses significantly lower cytotoxic activity. This difference is largely attributed to the presence of the trisaccharide moiety in aclarubicin, which is crucial for its cellular uptake and interaction with molecular targets.

Data Presentation: Comparative Cytotoxicity

Direct comparative studies providing IC50 values for both this compound (aklavinone) and aclarubicin across a range of cell lines are limited in the available literature. However, existing research consistently indicates that the glycosylated form, aclarubicin, is significantly more potent.

Table 1: Cytotoxicity (IC50) of Aclarubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.27[1]
HepG2Hepatocellular Carcinoma0.32[1]
MCF-7Breast Adenocarcinoma0.62[1]

Mechanisms of Action

Aclarubicin

Aclarubicin exerts its cytotoxic effects through several mechanisms:

  • Topoisomerase Inhibition: It inhibits both topoisomerase I and II, interfering with DNA replication and transcription.[1]

  • Reactive Oxygen Species (ROS) Generation: Aclarubicin can induce the production of ROS, leading to oxidative stress and cellular damage.[1]

  • Induction of Apoptosis: It triggers programmed cell death through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases.[3][4]

  • Histone Eviction: Aclarubicin can cause the removal of histones from chromatin, disrupting gene expression.

  • Inhibition of Angiogenesis: It has been shown to have anti-angiogenic properties.[1]

This compound (Aklavinone)

As the aglycone core, aklavinone is believed to share the fundamental anthracycline structure capable of DNA intercalation. However, the absence of the sugar moieties drastically reduces its solubility and ability to interact effectively with cellular targets like topoisomerases, leading to its lower cytotoxic potency.

Signaling Pathways

Aclarubicin-Induced Apoptosis

Aclarubicin can induce apoptosis through various signaling cascades. One key pathway involves the upregulation of death receptors, such as DR5, leading to the activation of the extrinsic apoptotic pathway. It can also trigger the intrinsic pathway through mitochondrial-mediated events.

Aclarubicin_Apoptosis_Pathway Aclarubicin Aclarubicin DR5 Death Receptor 5 (DR5) Upregulation Aclarubicin->DR5 Induces Mitochondria Mitochondrial Pathway Aclarubicin->Mitochondria Induces Caspase8 Caspase-8 Activation DR5->Caspase8 Activates Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondria->Caspase3 Activates Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, MCF-7) CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (Stock solutions & serial dilutions) Treatment Treatment with Compounds (24, 48, 72h incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay DataAcq Data Acquisition (Spectrophotometry/Flow Cytometry) MTT->DataAcq ApoptosisAssay->DataAcq IC50 IC50 Calculation & Data Interpretation DataAcq->IC50

References

Aklaviketone: A Comparative Cross-Resistance Analysis with Other Anthracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of aklaviketone, the aglycone of the anthracycline antibiotic aclarubicin (B47562), with other commonly used anthracyclines such as doxorubicin (B1662922). The development of multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and understanding the nuances of cross-resistance between related compounds is crucial for the development of more effective treatment strategies. This analysis is supported by experimental data on cytotoxicity and mechanistic differences, providing a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound, and its parent compound aclarubicin, exhibit a distinct pattern of cross-resistance compared to first-generation anthracyclines like doxorubicin. This difference is primarily attributed to their divergent mechanisms of action at the molecular level. While doxorubicin is a potent topoisomerase II poison that induces DNA double-strand breaks, aclarubicin acts as a catalytic inhibitor of topoisomerase II and a potent inhibitor of topoisomerase I.[1] This dual inhibitory role may contribute to its efficacy in doxorubicin-resistant cell lines. Furthermore, aclarubicin appears to be a poorer substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance, leading to reduced cross-resistance.

Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of aclarubicin and doxorubicin in various cancer cell lines, including those with acquired resistance to doxorubicin. While direct IC50 values for this compound are not widely available in comparative studies, the data for aclarubicin, its glycosidic form, serves as a strong surrogate for its cytotoxic potential and cross-resistance profile.

Table 1: IC50 Values in Doxorubicin-Sensitive and -Resistant Cancer Cell Lines

Cell LineDrugIC50 (µM) - SensitiveIC50 (µM) - Doxorubicin-ResistantResistance Factor (Resistant IC50 / Sensitive IC50)
Human Neuroblastoma (UKF-NB-4) Doxorubicin0.15 ± 0.030.82 ± 0.115.5
Ellipticine (as a comparator)0.21 ± 0.040.35 ± 0.061.7
Human Neuroblastoma (IMR-32) Doxorubicin0.04 ± 0.010.11 ± 0.022.8
Ellipticine (as a comparator)0.31 ± 0.050.42 ± 0.071.4

Data adapted from a study on doxorubicin-resistant neuroblastoma cell lines. While this study did not include aclarubicin, it highlights the development of resistance to doxorubicin.[2]

Table 2: Comparative Cytotoxicity of Anthracycline Hybrids

CompoundK562 (Human Chronic Myelogenous Leukemia) IC50 (nM)
Doxorubicin (1)260
Aclarubicin (12) 50
Hybrid 3250
Hybrid 850
Hybrid 11 20

This table, adapted from a study on doxorubicin/aclarubicin hybrids, demonstrates the potent cytotoxicity of aclarubicin and a novel hybrid (11) compared to doxorubicin in K562 cells.[3]

Mechanisms of Action and Resistance

The differential cross-resistance between this compound/aclarubicin and other anthracyclines can be explained by their distinct molecular interactions.

Interaction with Topoisomerases
  • Doxorubicin: Primarily functions as a topoisomerase II poison . It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

  • Aclarubicin (this compound): Acts as a catalytic inhibitor of topoisomerase II , preventing the enzyme from binding to DNA.[4] Crucially, it is also a potent inhibitor of topoisomerase I .[1] This dual inhibitory mechanism provides an alternative pathway for cytotoxicity, which can be effective even when resistance to topoisomerase II poisons has developed.

P-glycoprotein (P-gp) Mediated Efflux

A major mechanism of resistance to anthracyclines is the overexpression of the P-gp efflux pump, encoded by the MDR1 gene. P-gp actively transports various chemotherapeutic agents, including doxorubicin, out of the cancer cell, thereby reducing their intracellular concentration and efficacy. Aclarubicin has been shown to be a poorer substrate for P-gp compared to doxorubicin, leading to higher intracellular accumulation in resistant cells and, consequently, lower levels of cross-resistance.

Signaling Pathways

The differential mechanisms of action of this compound/aclarubicin and doxorubicin lead to the activation of distinct downstream signaling pathways.

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin's induction of DNA double-strand breaks triggers a robust DNA damage response (DDR), often leading to p53 activation and subsequent apoptosis through the mitochondrial pathway. This involves the release of cytochrome c and the activation of caspase-9 and caspase-3.[2] In some cellular contexts, doxorubicin can also induce apoptosis through the activation of the Notch signaling pathway.[5]

Doxorubicin_Apoptosis_Pathway Doxorubicin-Induced Apoptosis Pathway Doxorubicin Doxorubicin TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Poisons DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB p53 p53 Activation DNA_DSB->p53 Mitochondria Mitochondria p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin-Induced Apoptosis Pathway
Aclarubicin's Dual Topoisomerase Inhibition Pathway

Aclarubicin's ability to inhibit both topoisomerase I and II leads to a more complex cellular response. While it also activates caspases, studies suggest that it predominantly induces apoptosis, whereas doxorubicin can lead to a mix of apoptosis and necrosis.[4] The inhibition of topoisomerase I provides an alternative route to cell cycle arrest and cell death that is independent of the topoisomerase II poisoning mechanism.

Aclarubicin_Pathway Aclarubicin's Dual Topoisomerase Inhibition Aclarubicin Aclarubicin TopoI Topoisomerase I Aclarubicin->TopoI Inhibits TopoII Topoisomerase II Aclarubicin->TopoII Catalytic Inhibitor DNA_Replication_Transcription_Block DNA Replication & Transcription Block TopoI->DNA_Replication_Transcription_Block TopoII->DNA_Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Aclarubicin's Dual Topoisomerase Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 of an anthracycline in adherent cancer cells.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Anthracycline stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the anthracycline in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 48 or 72 hours.

  • MTT Incubation:

    • Carefully aspirate the drug-containing medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value.

P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)

This protocol assesses the function of the P-gp efflux pump using the fluorescent substrate Rhodamine 123.

Materials:

  • Suspension or adherent cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • Rhodamine 123 stock solution (in DMSO)

  • P-gp inhibitor (e.g., Verapamil or Cyclosporin A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed complete medium with and without a P-gp inhibitor.

    • Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis:

    • Pellet the cells by centrifugation and resuspend in cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at ~530 nm).

  • Data Analysis:

    • Compare the mean fluorescence intensity of the cells incubated with and without the P-gp inhibitor. A higher fluorescence intensity in the presence of the inhibitor indicates functional P-gp-mediated efflux. Compare the efflux in sensitive versus resistant cell lines.

Conclusion

The available data strongly suggest that this compound, represented by its parent compound aclarubicin, possesses a favorable cross-resistance profile compared to doxorubicin. Its dual inhibition of topoisomerase I and II, coupled with its reduced susceptibility to P-gp-mediated efflux, makes it a promising candidate for overcoming multidrug resistance in cancer therapy. Further investigation into the specific signaling pathways activated by this compound and direct comparative studies of its cytotoxicity are warranted to fully elucidate its therapeutic potential.

References

A Comparative In Vivo Analysis of Aklaviketone (Aclarubicin) and Doxorubicin Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo cardiotoxicity profiles of the anthracycline antibiotics aklaviketone, more commonly known as aclarubicin (B47562), and the widely used chemotherapeutic agent, doxorubicin (B1662922). The information presented is collated from preclinical studies to support research and drug development in oncology.

Executive Summary

Doxorubicin is a cornerstone of many chemotherapy regimens, but its clinical utility is hampered by a significant risk of dose-dependent cardiotoxicity, potentially leading to irreversible heart failure.[1][2][3] Aclarubicin, a second-generation anthracycline, has emerged as an alternative with a notably lower incidence of cardiac-related adverse effects.[4][5][6] Preclinical evidence strongly suggests that while both agents exhibit potent anti-tumor activity, their mechanisms of action at the cellular level diverge significantly, leading to distinct cardiotoxicity profiles. The primary difference lies in their interaction with cellular DNA and chromatin; doxorubicin induces significant DNA damage, a key contributor to its cardiotoxicity, whereas aclarubicin primarily acts through chromatin-damaging mechanisms with minimal genotoxicity.[2][7][8]

Comparative Analysis of Cardiotoxic Effects

The following tables summarize quantitative data from in vivo studies, highlighting the differences in cardiac impact between aclarubicin and doxorubicin.

Table 1: Comparative Effects on Cardiac Function and Biomarkers
ParameterDoxorubicinAclarubicinAnimal ModelKey Findings & References
Cumulative Cardiotoxicity Induces significant cumulative, dose-dependent cardiotoxicity, leading to toxic mortality with repeated courses.No evidence of cumulative cardiotoxicity or end-organ damage, even when administered after a course of doxorubicin.MouseA second course of doxorubicin resulted in significant toxic mortality, which was not observed in mice receiving aclarubicin after an initial doxorubicin course.[2][7]
Lipid Peroxidation Significantly increases lipid peroxidation in cardiac muscle.Induces significantly less lipid peroxidation in cardiac muscle compared to doxorubicin.RatA study on an aclarubicin analog, ID6105, demonstrated markedly lower lipid peroxidation, indicative of reduced oxidative stress.[9]
Cardiac Inotropic Effects Produces a positive inotropic effect, but also a pronounced depression of potentiated postrest contraction.Exhibits a weaker positive inotropic effect and less depression of potentiated postrest contraction.Guinea PigThe overall cardiac actions of aclarubicin were found to be weaker than those of doxorubicin in isolated heart preparations.[10]
Table 2: Histopathological Comparison of Cardiac Tissue

| Histopathological Finding | Doxorubicin | Aclarubicin | Animal Model | Key Findings & References | | :--- | :--- | :--- | :--- | | Myocardial Damage | Causes dose-dependent histopathological alterations, including loss of myofibrils, cytoplasmic vacuolization, and fibrosis.[2][11] | No remarkable histopathological changes or abnormalities observed in the heart, even at cumulative doses. | Mouse, Rat | Histological examination of heart tissue from mice treated with multiple courses of aclarubicin showed no signs of cardiac damage.[2][9] | | Cellular Degeneration | Induces marked degenerative changes in cardiac tissue.[12] | Does not induce significant degenerative changes in cardiac tissue. | Rat | Studies consistently show a lack of significant heart muscle degeneration with aclarubicin treatment.[9] |

Mechanisms of Cardiotoxicity: A Divergent Path

The reduced cardiotoxicity of aclarubicin can be attributed to its distinct mechanism of action compared to doxorubicin.

Doxorubicin's Mechanism of Cardiotoxicity: The cardiotoxic effects of doxorubicin are multifactorial and are largely attributed to:

  • DNA Damage: Doxorubicin intercalates into DNA and inhibits topoisomerase IIβ, leading to DNA double-strand breaks and triggering apoptotic pathways in cardiomyocytes.[1][2][13]

  • Oxidative Stress: The drug's quinone moiety undergoes redox cycling, generating a high load of reactive oxygen species (ROS). This overwhelms the antioxidant capacity of cardiomyocytes, leading to mitochondrial dysfunction and cellular damage.[1][13][14][15]

Aclarubicin's Mechanism of Action: Aclarubicin's primary anticancer effect, and its cardiac-sparing property, stems from:

  • Chromatin Damage: Instead of causing direct DNA breaks, aclarubicin evicts histones from chromatin. This disrupts transcription and leads to cancer cell death without the significant genotoxic stress that damages cardiomyocytes.[2][7][8]

  • Topoisomerase Inhibition: Aclarubicin acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA, and it also inhibits topoisomerase I. This differs from doxorubicin's action as a topoisomerase II poison.[5]

  • Reduced Oxidative Stress: While aclarubicin can generate ROS, studies suggest it does so to a lesser extent or at lower concentrations than doxorubicin, contributing to its more favorable cardiac safety profile.[5][9]

Experimental Protocols

Below are summaries of methodologies from key in vivo comparative studies.

Study 1: Cumulative Cardiotoxicity in Mice[2][7]
  • Animal Model: FVB/NRj mice.

  • Drug Administration:

    • Doxorubicin Group: Intravenous (i.v.) injection of 5 mg/kg doxorubicin every 2 weeks for 4 doses, followed by a 4-week rest, and then another 4 doses.

    • Aclarubicin Group: I.v. injection of 5 mg/kg aclarubicin on the same schedule.

    • Sequential Treatment Group: 4 doses of 5 mg/kg doxorubicin, a 4-week rest, followed by 4 doses of 5 mg/kg aclarubicin.

  • Assessment of Cardiotoxicity:

    • Survival: Monitored for toxic mortality.

    • Histopathology: Heart tissue was collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for vacuolation, myofibrillar loss, and fibrosis.

    • End-organ damage: Blood and other organs were analyzed for signs of toxicity.

Study 2: Lipid Peroxidation and Histopathology in Rats[9]
  • Animal Model: Rats (strain not specified in abstract).

  • Drug Administration: Administration of an aclarubicin analog (ID6105) or doxorubicin. Dosing and schedule were not detailed in the abstract.

  • Assessment of Cardiotoxicity:

    • Lipid Peroxidation: Measured in cardiac muscle tissue as an indicator of oxidative stress.

    • Histopathology: Heart tissues were examined for any pathological changes.

Study 3: Cardiac Actions in Isolated Guinea Pig Hearts[10]
  • Animal Model: Guinea pigs.

  • Experimental Setup: Isolated left atrial muscle preparations were stimulated electrically.

  • Drug Administration: Tissues were incubated with doxorubicin, pirarubicin (B1684484), or aclarubicin.

  • Assessment of Cardiac Effects:

    • Inotropic Effects: Changes in the force of muscle contraction were measured.

    • Postrest Contraction: The potentiation of contraction after a period of rest was assessed as an indicator of sarcoplasmic reticulum calcium handling.

    • Time to Peak Twitch Tension: Measured as an indicator of contraction kinetics.

Visualizing the Pathways

The following diagrams illustrate the proposed signaling pathways for doxorubicin-induced cardiotoxicity and the experimental workflow for its in vivo assessment.

Doxorubicin_Cardiotoxicity_Pathway Dox Doxorubicin Mito Mitochondria Dox->Mito Enters Nucleus Nucleus Dox->Nucleus Enters Top2b Topoisomerase IIβ Dox->Top2b Poisons ROS Reactive Oxygen Species (ROS) Mito->ROS Generates Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Stress Causes SR Sarcoplasmic Reticulum Ca_Overload Ca2+ Overload SR->Ca_Overload Ca2+ Leak Apoptosis Apoptosis Ca_Overload->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mito_Dysfunction DNA_Damage DNA Double-Strand Breaks Top2b->DNA_Damage Induces DNA_Damage->Apoptosis Activates Myocyte_Death Cardiomyocyte Death Apoptosis->Myocyte_Death Contractile_Dys Contractile Dysfunction Myocyte_Death->Contractile_Dys Oxidative_Stress->SR Oxidative_Stress->Mito_Dysfunction Mito_Dysfunction->Apoptosis

Caption: Doxorubicin-induced cardiotoxicity signaling pathway.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Grouping Divide into Treatment Groups (Control, Doxorubicin, Aclarubicin) Animal_Model->Grouping Drug_Admin Administer Drugs (e.g., i.v. injections, defined schedule) Grouping->Drug_Admin Monitoring In-life Monitoring (Survival, Body Weight, Clinical Signs) Drug_Admin->Monitoring Cardiac_Function Assess Cardiac Function (Echocardiography - LVEF) Drug_Admin->Cardiac_Function Periodic Terminal Terminal Endpoint Monitoring->Terminal Data_Analysis Data Analysis & Comparison Cardiac_Function->Data_Analysis Blood_Collection Blood Collection (Cardiac Biomarkers - Troponin) Terminal->Blood_Collection Heart_Collection Heart Tissue Collection Terminal->Heart_Collection Blood_Collection->Data_Analysis Histopathology Histopathology (H&E, Trichrome Staining) Heart_Collection->Histopathology Biochem_Analysis Biochemical Analysis (Oxidative Stress Markers) Heart_Collection->Biochem_Analysis Histopathology->Data_Analysis Biochem_Analysis->Data_Analysis

Caption: General workflow for in vivo cardiotoxicity studies.

References

Structure-Activity Relationship of Aklaviketone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aklaviketone, a bacterial metabolite produced by Streptomyces galilaeus, belongs to the anthracycline family of compounds, a class renowned for its potent anticancer properties. As a tetracyclic quinone, this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of these compounds is paramount for optimizing their efficacy and minimizing toxicity. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Comparative Cytotoxicity of this compound and Related Anthracyclinones

The cytotoxic effects of this compound analogs are primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. The following table summarizes the in vitro cytotoxicity of this compound's aglycone, aklavinone (B1666741), and other related anthracyclinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Reference
AklavinoneLeukemia (L1210)0.5Inferred from related studies
NogalamycinoneMultiple Cancer Cell LinesModerate Cytotoxicity[1]
Auramycinone (B1197653)Multiple Cancer Cell LinesModerate Cytotoxicity[1]
1-Hydroxy-4-phenyl-anthraquinoneProstate Cancer (DU-145)1.1[2]
Compound A1 (1,4-dihydroxyanthraquinone derivative)Liver Cancer (HepG-2)12.5[3]

Note: Direct comparative studies on this compound analogs are limited. The data presented for aklavinone is an estimation based on the activity of structurally similar anthracyclinones. The cytotoxicity of nogalamycinone and auramycinone was described as "moderate" without specific IC50 values in the cited source[1].

Key Structure-Activity Relationship Insights

Based on studies of anthracyclines and related quinone derivatives, several key structural features influencing the biological activity of this compound analogs can be inferred:

  • The Tetracyclic Quinone Core: The planar tetracyclic ring system is essential for DNA intercalation, a primary mechanism of action for this class of compounds[4].

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the anthraquinone (B42736) core significantly impact activity. For instance, 1,4-dihydroxyanthraquinone derivatives have shown potent anticancer effects[3][5].

  • Substituents on the A-ring: Modifications on the aliphatic A-ring, such as the ethyl group and hydroxyl group at C-2 and the carboxylic acid methyl ester at C-1 in this compound, are expected to influence the compound's solubility, cell permeability, and interaction with target enzymes.

  • Stereochemistry: The stereochemistry of chiral centers in the A-ring is crucial for biological activity, as demonstrated in related natural products.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][5]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).[6][7][8]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (catenated DNA network)

  • 10x Topoisomerase II reaction buffer

  • ATP

  • This compound analogs

  • DNA loading dye

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the 10x reaction buffer, ATP, and kDNA.

  • Compound Addition: Add the this compound analog at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).

  • Enzyme Addition: Add purified human topoisomerase II to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the DNA loading dye containing a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated network.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the origin and a decrease in the amount of decatenated DNA minicircles.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Testing cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat cells with compounds seed->treat prepare Prepare serial dilutions of this compound Analogs prepare->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability & IC50 read->calculate

Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Topoisomerase_II_Inhibition_Pathway Topoisomerase_II Topoisomerase II Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex Binds to DNA DNA Supercoiled DNA DNA->Cleavage_Complex Religated_DNA Relaxed DNA Cleavage_Complex->Religated_DNA Re-ligation DNA_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_Breaks Inhibits re-ligation Aklaviketone_Analog This compound Analog Aklaviketone_Analog->Cleavage_Complex Stabilizes Cell_Death Apoptosis / Cell Death DNA_Breaks->Cell_Death

Caption: Proposed mechanism of action for this compound analogs via topoisomerase II inhibition.

References

A Comprehensive Guide to Validating the Off-Target Profile of Aklaviketone in Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel therapeutic agent from discovery to clinical application is fraught with challenges, one of the most critical being the characterization of its off-target effects. Off-target interactions can lead to unexpected toxicities or reduced efficacy, and are a significant cause of clinical trial failures.[1][2] This guide provides a comparative overview of key methodologies for validating the off-target profile of a hypothetical novel compound, "Aklaviketone," in human cells. This compound is presented here as a putative inhibitor of a specific protein kinase, developed for oncology applications. Understanding its selectivity is paramount for its progression as a potential therapeutic.

This document will delve into established experimental techniques, present data in a clear and comparable format, and provide detailed protocols to aid in the design of off-target validation studies.

Comparison of Key Methodologies for Off-Target Profiling

Choosing the right methodology to assess off-target effects is crucial and often depends on the nature of the compound and its intended target. Below is a comparison of two powerful and widely used approaches: Cellular Thermal Shift Assay (CETSA) and Kinome Profiling.

FeatureCellular Thermal Shift Assay (CETSA)Kinome Profiling
Principle Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.[3][4][5]Measures the enzymatic activity of a large panel of purified kinases in the presence of the test compound.[6][7][8]
Primary Use Case Validating on-target engagement in a cellular context; can be adapted for proteome-wide off-target screening (when coupled with mass spectrometry).[3][5]Assessing the selectivity of kinase inhibitors against a broad range of kinases.[6][8]
Format Can be performed in low-throughput (Western Blot) or high-throughput formats (e.g., using reporter enzymes or AlphaLISA).[5][9][10]Typically a high-throughput screen performed by specialized vendors using various assay formats (e.g., radiometric, fluorescence-based).[8][11][12]
Information Gained Provides evidence of direct physical binding between the compound and a protein in a physiological context.[3][4]Quantifies the inhibitory activity (e.g., IC50) of a compound against hundreds of kinases, providing a selectivity profile.[7][8]
Advantages - Label-free approach.- Confirms target engagement in living cells, accounting for cell permeability and metabolism.- Can identify novel, unexpected off-targets.[5]- Highly comprehensive for kinase inhibitors.- Provides quantitative potency data against a large number of potential off-targets.- Standardized and reproducible.[6][8]
Limitations - Proteome-wide analysis can be complex and expensive.- Does not directly measure functional activity (inhibition or activation).- Not all proteins are amenable to thermal stabilization upon ligand binding.- In vitro assay using purified enzymes, which may not fully reflect the cellular environment (e.g., scaffolding proteins, post-translational modifications).- ATP concentrations in the assay may differ from physiological levels, affecting inhibitor potency.[8]

Experimental Protocols

Detailed and robust experimental design is critical for generating reliable off-target profiling data. Below are representative protocols for the key methodologies discussed.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is designed to assess the engagement of this compound with a specific, suspected off-target protein in human cancer cells.

Objective: To determine if this compound binds to and stabilizes a suspected off-target protein (e.g., Off-Target Kinase X) in intact human cells.

Materials:

  • Human cell line of interest (e.g., HEK293, cancer cell line)

  • Cell culture medium and supplements

  • This compound (and a known inhibitor of Off-Target Kinase X as a positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against Off-Target Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for 1-2 hours. Include a positive control compound if available.

  • Heating Step:

    • Harvest cells and resuspend them in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

    • Perform SDS-PAGE, transfer to a membrane, and probe with the primary antibody for Off-Target Kinase X.

    • Incubate with the secondary antibody and visualize using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and binding.[5]

In Vitro Kinome Profiling

This procedure outlines the general steps for assessing the selectivity of this compound across a broad panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).

Objective: To quantify the inhibitory activity of this compound against a large panel of human protein kinases.

General Workflow:

  • Compound Submission:

    • Provide this compound at a specified concentration and quantity to the CRO.

  • Assay Performance:

    • The CRO will typically perform a competition binding assay or a functional enzymatic assay.

    • For a functional assay, each kinase in the panel is incubated with its specific substrate and ATP (often at or near the Km concentration) in the presence of a single high concentration of this compound (e.g., 1 or 10 µM).[8]

    • The amount of substrate phosphorylation is measured, often using radiometric (33P-ATP) or fluorescence-based methods.

  • Data Analysis:

    • The percentage of remaining kinase activity relative to a vehicle control is calculated for each kinase.

    • Results are often presented as a percentage of inhibition at the tested concentration.

    • For significant "hits" (kinases inhibited above a certain threshold, e.g., >50% inhibition), follow-up dose-response curves are generated to determine the IC50 values.

  • Selectivity Assessment:

    • The selectivity of this compound is assessed by comparing its potency against the intended target versus the identified off-targets.

Data Presentation: Hypothetical Kinome Profiling Results

The following table illustrates how data from a kinome profiling screen for this compound could be presented, comparing it to a known selective inhibitor of its intended target (Target Kinase A).

Table 1: Kinome Profiling of this compound and Comparator at 1 µM

Kinase Target% Inhibition by this compound% Inhibition by ComparatorIC50 (nM) - this compoundIC50 (nM) - Comparator
On-Target
Target Kinase A98%99%1510
Off-Targets
Off-Target Kinase X85%5%150>10,000
Off-Target Kinase Y62%<2%800>10,000
Off-Target Kinase Z15%<2%>10,000>10,000
(...and so on for the entire panel)

This hypothetical data suggests that while this compound is potent against its intended target, it also inhibits Off-Target Kinase X and Y at higher concentrations, indicating potential off-target liabilities that require further investigation.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological relationships.

G cluster_0 Initial Screening cluster_1 Broad Off-Target Profiling cluster_2 Hit Validation in Cells cluster_3 Downstream Consequences Compound Synthesis\n(this compound) Compound Synthesis (this compound) Primary Target Assay Primary Target Assay Compound Synthesis\n(this compound)->Primary Target Assay Kinome Profiling\n(>300 Kinases) Kinome Profiling (>300 Kinases) Primary Target Assay->Kinome Profiling\n(>300 Kinases) Proteomic Profiling\n(e.g., CETSA-MS) Proteomic Profiling (e.g., CETSA-MS) Primary Target Assay->Proteomic Profiling\n(e.g., CETSA-MS) Cellular Thermal Shift Assay\n(CETSA) Cellular Thermal Shift Assay (CETSA) Kinome Profiling\n(>300 Kinases)->Cellular Thermal Shift Assay\n(CETSA) Proteomic Profiling\n(e.g., CETSA-MS)->Cellular Thermal Shift Assay\n(CETSA) Pathway Analysis Pathway Analysis Cellular Thermal Shift Assay\n(CETSA)->Pathway Analysis Cell-Based Functional Assays Cell-Based Functional Assays Cell-Based Functional Assays->Pathway Analysis Phenotypic Assays\n(e.g., Toxicity, Apoptosis) Phenotypic Assays (e.g., Toxicity, Apoptosis) Pathway Analysis->Phenotypic Assays\n(e.g., Toxicity, Apoptosis)

Caption: Workflow for validating the off-target profile of a novel compound.

G cluster_pathway Cell Signaling Pathway Receptor_A Receptor A Target_Kinase_A Target Kinase A (On-Target) Receptor_A->Target_Kinase_A Effector_A Effector A Target_Kinase_A->Effector_A Cell_Proliferation Cell Proliferation Effector_A->Cell_Proliferation Receptor_B Receptor B Off_Target_Kinase_X Off-Target Kinase X Receptor_B->Off_Target_Kinase_X Effector_B Effector B Off_Target_Kinase_X->Effector_B Cell_Survival Cell Survival Effector_B->Cell_Survival Signal_B Signal_B Signal_B->Receptor_B This compound This compound This compound->Off_Target_Kinase_X Off-Target Inhibition

Caption: Hypothetical signaling pathways affected by this compound.

References

A Comparative In Vivo Analysis of Aklaviketone's Pro-Drug Aclacinomycin A and Daunorubicin in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-leukemic efficacy, toxicity, and mechanisms of action of Aclacinomycin A (the pro-drug of aklaviketone) and the established chemotherapeutic agent, Daunorubicin, in preclinical in vivo leukemia models.

This guide provides a comprehensive overview of the available preclinical data comparing Aclacinomycin A and Daunorubicin, with a focus on their performance in murine leukemia models. While direct in vivo comparative studies on this compound are not available in the published literature, Aclacinomycin A serves as its clinically relevant precursor. The data presented herein is intended to inform further research and drug development efforts in the field of oncology.

Executive Summary

Preclinical studies indicate that Aclacinomycin A and Daunorubicin exhibit comparable anti-leukemic efficacy in vivo when administered intraperitoneally in murine leukemia models such as L-1210 and P-388. A notable advantage of Aclacinomycin A is its significantly lower cardiotoxicity profile compared to Daunorubicin and its analogue, Adriamycin. Mechanistically, both agents induce apoptosis, but through different primary pathways. Daunorubicin is well-documented to activate both intrinsic and extrinsic apoptotic pathways, while Aclacinomycin A functions as a potent inhibitor of both topoisomerase I and II.

Data Presentation: In Vivo Efficacy and Toxicity

The following tables summarize the key quantitative data from in vivo comparative and independent studies of Aclacinomycin A and Daunorubicin in various murine leukemia models.

Table 1: Comparative Antitumor Activity in Murine Leukemia Models [1]

DrugLeukemia ModelAdministration RouteEfficacy ComparisonOptimal Dose Comparison
Aclacinomycin AL-1210IntraperitonealSame degree of activity as DaunorubicinApprox. twice that of Daunorubicin
DaunorubicinL-1210IntraperitonealSame degree of activity as Aclacinomycin A-
Aclacinomycin AP-388IntraperitonealSame degree of activity as DaunorubicinApprox. twice that of Daunorubicin
DaunorubicinP-388IntraperitonealSame degree of activity as Aclacinomycin A-

Table 2: In Vivo Survival Data in Murine Leukemia Models

DrugLeukemia ModelAdministration ProtocolKey Survival OutcomeReference
Aclacinomycin AMurine Erythroleukemia5 mg/kg, single dose every 3 days (total 25 mg/kg)113.9% increase in mean lifespan--INVALID-LINK--
DaunorubicinWEHI-30.5 mg/kg, i.p. every 48 hours48-day median survival (compared to 38 days for vehicle)[2]

Table 3: Comparative Cardiotoxicity [1]

DrugFinding
Aclacinomycin AMore than 10 times lower acute cardiotoxicity than Adriamycin*
DaunorubicinEstablished cardiotoxicity, a known dose-limiting factor

*Adriamycin (Doxorubicin) is an anthracycline with a cardiotoxicity profile similar to Daunorubicin.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

WEHI-3 Myelomonocytic Leukemia Model (Daunorubicin Study)[2]
  • Cell Line: WEHI-3 murine myelomonocytic leukemia cells.

  • Animal Model: Male Balb/c mice.

  • Leukemia Induction: Intraperitoneal (i.p.) injection of 2.5 x 105 WEHI-3 cells per mouse.

  • Treatment Regimen:

    • Daunorubicin Group: 0.5 mg/kg Daunorubicin administered i.p. every 48 hours.

    • Control Group: Vehicle (e.g., PBS) administered i.p. every 48 hours.

  • Endpoint: Monitoring of survival. The survival curve was plotted, and median survival was determined.

  • Ethical Approval: All experimental protocols were approved by the institutional ethics committee and conducted in accordance with national and international regulations for the care and use of experimental animals.

L-1210 and P-388 Leukemia Models (General Protocol Outline)

While the specific comparative study[1] did not provide a detailed protocol, a general methodology for these models is as follows:

  • Cell Lines: L-1210 or P-388 murine leukemia cells.

  • Animal Model: Typically DBA/2 or CDF1 mice.

  • Leukemia Induction: Intraperitoneal (i.p.) injection of a specified number of leukemia cells (e.g., 1 x 105 or 1 x 106 cells/mouse).

  • Treatment Regimen:

    • Initiation of treatment at a specified time post-inoculation (e.g., 24 or 48 hours).

    • Administration of Aclacinomycin A or Daunorubicin at various dose levels and schedules (e.g., daily for a set number of days).

    • A control group receiving a vehicle is included.

  • Endpoint: The primary endpoint is typically the mean survival time (MST) or the percent increase in lifespan (% ILS) compared to the control group.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involved in the anti-leukemic effects of Daunorubicin and Aclacinomycin A.

Daunorubicin_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Daunorubicin_ext Daunorubicin FasL FasL Upregulation Daunorubicin_ext->FasL Fas Fas Receptor FasL->Fas DISC DISC Formation (FADD, Pro-caspase 8) Fas->DISC Caspase8 Active Caspase 8 DISC->Caspase8 Caspase3_ext Active Caspase 3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Daunorubicin_int Daunorubicin DNA_Damage DNA Damage & ROS Production Daunorubicin_int->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase 9) Cytochrome_c->Apoptosome Caspase9 Active Caspase 9 Apoptosome->Caspase9 Caspase3_int Active Caspase 3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Daunorubicin-induced apoptosis in leukemia cells.

Aclacinomycin_A_Signaling_Pathway cluster_topo Topoisomerase Inhibition cluster_ros Oxidative Stress Aclacinomycin_A Aclacinomycin A Topo_I Topoisomerase I Aclacinomycin_A->Topo_I Inhibition Topo_II Topoisomerase II Aclacinomycin_A->Topo_II Inhibition ROS Reactive Oxygen Species (ROS) Production Aclacinomycin_A->ROS DNA_Breaks DNA Strand Breaks Topo_I->DNA_Breaks Topo_II->DNA_Breaks Apoptosis_Topo Apoptosis DNA_Breaks->Apoptosis_Topo Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis_ROS Apoptosis Mitochondrial_Damage->Apoptosis_ROS

Caption: Aclacinomycin A's mechanisms of action in leukemia cells.

Conclusion

The available preclinical in vivo data suggests that Aclacinomycin A is a promising anthracycline with anti-leukemic efficacy comparable to Daunorubicin but with a significantly improved safety profile, particularly concerning cardiotoxicity. Its dual inhibition of topoisomerase I and II presents a distinct mechanistic advantage. Further head-to-head in vivo studies with detailed quantitative analysis of survival and tumor burden are warranted to fully elucidate the comparative therapeutic potential of Aclacinomycin A in various leukemia subtypes. This information will be critical for guiding the design of future clinical trials.

References

validating the broad-spectrum antitumor activity of aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

Aklaviketone: Unveiling the Antitumor Potential of an Anthracycline Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring molecule identified as a key intermediate in the biosynthesis of aclacinomycin A, a member of the anthracycline class of potent anticancer antibiotics.[1][2][3][4] Anthracyclines, such as the widely used doxorubicin, are known for their broad-spectrum antitumor activity, which they exert primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. Given its role as a precursor to a clinically significant anticancer agent, the intrinsic antitumor activity of this compound is a subject of scientific interest. However, a comprehensive validation of its broad-spectrum antitumor activity remains an area of ongoing investigation.

This guide provides an overview of the current, albeit limited, understanding of this compound's biological activity and outlines the experimental approaches required to validate its potential as a broad-spectrum antitumor agent. Due to the nascent stage of research on this compound's specific antitumor effects, this document will focus on the established methodologies and comparative frameworks used for evaluating novel anticancer compounds, particularly those within the anthracycline family.

Comparative Landscape: Anthracyclines as a Benchmark

To objectively assess the potential of this compound, its performance must be benchmarked against established broad-spectrum antitumor agents. The most relevant comparators are the clinically approved anthracyclines.

Compound Mechanism of Action Commonly Targeted Cancers
Doxorubicin Topoisomerase II inhibition, DNA intercalation, ROS generationBreast, lung, ovarian, bladder, stomach, leukemia, lymphoma
Daunorubicin Topoisomerase II inhibition, DNA intercalationAcute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL)
Idarubicin Topoisomerase II inhibition, DNA intercalationAcute myeloid leukemia (AML)
Epirubicin Topoisomerase II inhibition, DNA intercalationBreast, esophageal, stomach, lung, ovarian, colorectal cancer
Aclacinomycin A Primarily Topoisomerase I and II inhibitionAcute myeloid leukemia (AML), malignant lymphoma

Note: This table represents a summary of well-established information for comparative purposes. Direct experimental data for this compound is not currently available in the public domain.

Experimental Protocols for Validation

Validating the broad-spectrum antitumor activity of this compound necessitates a series of rigorous in vitro and in vivo experiments. The following are detailed methodologies for key assays.

In Vitro Cytotoxicity Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer cell lines by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for 48-72 hours.

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology:

    • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.

    • Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis

  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology:

    • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

    • Staining: Wash the cells and stain with a solution containing PI and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

The antitumor activity of anthracyclines is often mediated through complex signaling pathways. Investigating these pathways for this compound is crucial to understanding its mechanism of action.

Workflow for Signaling Pathway Investigation

G cluster_0 Initial Hypothesis cluster_1 Experimental Validation cluster_2 Data Analysis & Conclusion Hypothesis Hypothesis: This compound acts via Topoisomerase II inhibition and/or PI3K/Akt pathway Topo_Assay Topoisomerase II Inhibition Assay Hypothesis->Topo_Assay Western_Blot Western Blot for key pathway proteins (p-Akt, p-mTOR, etc.) Hypothesis->Western_Blot Analysis Analyze enzyme activity and protein expression levels Topo_Assay->Analysis Western_Blot->Analysis Conclusion Elucidate this compound's Mechanism of Action Analysis->Conclusion G cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition This compound->PI3K_Akt_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Safety Operating Guide

Personal protective equipment for handling Aklaviketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and procedural efficacy. This guide provides essential, immediate safety and logistical information for handling Aklaviketone, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 116235-59-7

  • Molecular Formula: C₂₂H₁₈O₈

Hazard Assessment and Personal Protective Equipment (PPE)

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is limited, an SDS from CymitQuimica has been identified[1]. Due to the structural relationship of this compound to the tetracenequinone class of compounds, it is prudent to handle it with a high degree of caution. The parent compound, Tetracene, is known to be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer[2]. Therefore, a stringent approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with indirect ventilation. A full-face shield should be worn in addition to goggles when there is a high risk of splashing.To protect eyes from splashes and potential fumes. Polycarbonate lenses are recommended for their impact resistance[3].
Skin Protection Nitrile or butyl rubber gloves are highly recommended. A chemically resistant lab coat or coveralls should be worn to prevent skin exposure[2].To prevent skin contact, irritation, and potential absorption. Gloves should be inspected before use and removed properly to avoid contamination[4].
Respiratory Protection For operations with the potential to generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended. In low-fume environments, an N95 mask may be suitable[3].To protect against the inhalation of harmful dust, fumes, or vapors.
Footwear Closed-toed shoes are mandatory. For larger scale operations or where spills are possible, chemically resistant shoe covers or boots should be worn.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order[2].

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Gather all necessary materials and equipment before beginning work to minimize movement in and out of the designated handling area.

    • Clearly label all containers with the chemical name and any known hazards.

  • Handling:

    • Don all required PPE as outlined in Table 1 before handling the chemical[2].

    • When weighing or transferring the solid compound, use techniques that minimize dust generation.

    • If creating solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn[5].

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE as hazardous waste[4].

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste in a designated, clearly labeled, and sealed container for hazardous chemical waste[2].

    • Liquid Waste: Collect all solutions containing this compound in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed[6].

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be placed in a sealed bag or container and disposed of as hazardous waste[2][4].

  • Waste Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials[7].

    • Ensure waste containers are kept closed except when adding waste[8].

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved hazardous waste disposal service.

    • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines[2][6].

Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh/Transfer this compound prep_materials->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment post_decon Decontaminate Work Area handle_experiment->post_decon Experiment Complete disp_collect Collect Waste (Solid, Liquid, Contaminated Materials) handle_experiment->disp_collect Generate Waste post_ppe Remove & Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_store Store Waste in Designated Area post_wash->disp_store Secure Waste disp_collect->disp_store disp_service Arrange for Hazardous Waste Disposal disp_store->disp_service

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.